Product packaging for Nerone(Cat. No.:CAS No. 31375-17-4)

Nerone

Cat. No.: B1595471
CAS No.: 31375-17-4
M. Wt: 194.31 g/mol
InChI Key: DZSVIVLGBJKQAP-UHFFFAOYSA-N
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Description

Nerone is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B1595471 Nerone CAS No. 31375-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSVIVLGBJKQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC(CC=C1C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047422
Record name 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one
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Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31375-17-4
Record name Nerone
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Record name 2-Propionyl-6-menthene
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Record name 2-Propionyl-6-menthene
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Record name 1-Propanone, 1-[2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]-
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Record name 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one
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Record name 1-(p-menth-1-en-6-yl)propan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Biological Activities of Nerolidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is found in the essential oils of numerous plants, including neroli, ginger, jasmine, and lemongrass.[1] It exists in two isomeric forms, cis-nerolidol and trans-nerolidol, and is widely recognized for its pleasant floral aroma. Beyond its use in the fragrance and food industries as a flavoring agent, nerolidol has garnered significant scientific interest for its diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the known biological activities of nerolidol, with a focus on its therapeutic potential. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Antimicrobial and Antibiofilm Activity

Nerolidol has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.[4][5] Its efficacy extends to both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains.

Quantitative Data on Antimicrobial Activity

MicroorganismStrainActivityConcentration/ValueReference
Staphylococcus aureusATCCMIC1 mg/mL[6]
Staphylococcus aureusMethicillin-Susceptible (MSSA)MIC512 to >1024 µg/mL[4]
Staphylococcus aureusMethicillin-Resistant (MRSA)MIC512 to >1024 µg/mL[4]
Staphylococcus aureus(from green tea)MIC200 µg/mL[4]
Streptococcus mutansATCCMIC4 mg/mL[6]
Streptococcus mutans(from green tea)MIC25 µg/mL[4]
Pseudomonas aeruginosaATCCMIC0.5 mg/mL[6]
Klebsiella pneumoniaeATCCMIC0.5 mg/mL[6]
Candida albicans-MIC0.24%–1.26%[4]
Trichophyton mentagrophytes-MIC12.5 µg/mL[4]

Experimental Protocols

  • Determination of Minimum Inhibitory Concentration (MIC): The antimicrobial activity of nerolidol is commonly assessed using the microdilution method to determine the MIC.[6] This involves preparing a series of dilutions of nerolidol in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of nerolidol that visibly inhibits microbial growth.[6]

  • Antibiofilm Activity Assay: The ability of nerolidol to inhibit biofilm formation can be evaluated using the crystal violet method.[6] In this assay, microorganisms are grown in the presence of varying concentrations of nerolidol in a microtiter plate. After an incubation period that allows for biofilm formation, the planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The amount of biofilm is then quantified by measuring the absorbance of the solubilized stain, allowing for the determination of the percentage of biofilm inhibition.[7]

Anti-inflammatory Activity

Nerolidol exhibits potent anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models.[8][9] Its anti-inflammatory effects are attributed to its ability to modulate the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways.[8][10]

Quantitative Data on Anti-inflammatory Effects

ModelParameter MeasuredEffect of NerolidolDose/ConcentrationReference
Carrageenan-induced peritonitis in micePolymorphonuclear cell influxDecrease-[8]
Carrageenan-induced peritonitis in miceTNF-α levels in peritoneal lavageDecrease-[8]
LPS-stimulated peritoneal macrophagesIL-1β productionDecrease-[8]
DSS-induced colitis in miceDisease Activity Index (DAI)Significant decrease50, 100, and 150 mg/kg[9]
DSS-induced colitis in miceIL-1β, IL-6, and TNF-α protein and mRNA levelsSignificant reduction100 and 150 mg/kg[9]
TNF-α-challenged HT-29 cellsCXCL1, IL-8, CCL2, and COX-2 mRNA levelsSignificant decrease25 µM and 50 µM[9]
CFA-induced arthritic model in ratsPaw volumeSignificant reduction200, 400, and 800 mg/kg[10]
CFA-induced arthritic model in ratsTNF-α, IL-1β, IL-6, NF-kB, PGE-2, and COX-2 gene expressionReversal of overexpression200, 400, and 800 mg/kg[10]

Experimental Protocols

  • Carrageenan-Induced Paw Edema: This is a widely used in vivo model to assess acute inflammation. Animals are administered nerolidol prior to the injection of carrageenan into the paw. The anti-inflammatory effect is quantified by measuring the reduction in paw volume at different time points after the carrageenan challenge.[8]

  • DSS-Induced Colitis Model: This model is used to study intestinal inflammation. Mice are given dextran sodium sulfate (DSS) in their drinking water to induce colitis. The therapeutic effect of nerolidol is evaluated by monitoring clinical signs (e.g., body weight loss, stool consistency, and rectal bleeding), as well as by histological analysis of the colon and measurement of inflammatory markers in the tissue.[9]

  • LPS-Stimulated Macrophages: This in vitro model is used to investigate the cellular mechanisms of anti-inflammatory action. Macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of nerolidol. The levels of pro-inflammatory cytokines and other inflammatory mediators in the cell culture supernatant are then measured using techniques like ELISA or RT-qPCR.[9]

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Signaling TLR4->MAPK NFkB NF-κB Signaling TLR4->NFkB Nerolidol Nerolidol Nerolidol->MAPK Inhibits Nerolidol->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines

Caption: Nerolidol inhibits LPS-induced inflammatory signaling.

Antioxidant Activity

Nerolidol has been shown to possess significant antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.[4][11]

Quantitative Data on Antioxidant Effects

ModelParameter MeasuredEffect of NerolidolDose/ConcentrationReference
In vitro assayTotal antioxidant activity93.94%-[6]
Mice hippocampusLipid peroxidation and nitrite levelsSignificant decrease25, 50, and 75 mg/kg[11]
Mice hippocampusSuperoxide dismutase (SOD) and catalase activitiesSignificant increase25, 50, and 75 mg/kg[11]
Doxorubicin-induced cardiotoxicity in ratsOxidative stress markersAttenuation50 mg/kg[12]
Thioacetamide-induced oxidative damage in ratsTBARS levelsSignificant decrease100 mg/kg[13]
Thioacetamide-induced oxidative damage in ratsSOD, CAT, GSH, and GPx levelsIncrease100 mg/kg[13]

Experimental Protocols

  • Total Antioxidant Activity Assay: The overall antioxidant capacity of nerolidol can be determined using various in vitro methods, such as the phosphomolybdenum method.[6] This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, resulting in the formation of a green phosphate/Mo(V) complex with a maximum absorption at a specific wavelength.

  • Measurement of Oxidative Stress Markers: In vivo antioxidant activity can be assessed by measuring markers of oxidative stress in tissues. This includes quantifying lipid peroxidation products like malondialdehyde (MDA) and measuring the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11][13]

Signaling Pathway Visualization

G Oxidative_Stress Oxidative Stress (e.g., Doxorubicin) Keap1 Keap1 Oxidative_Stress->Keap1 Activates Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Nrf2->Antioxidant_Enzymes Induces Keap1->Nrf2 Inhibits Nerolidol Nerolidol Nerolidol->Keap1 Inhibits

Caption: Nerolidol modulates the Nrf2/Keap1 antioxidant pathway.

Anticancer Activity

Nerolidol has demonstrated promising anticancer effects in various cancer cell lines and animal models.[14][15][16] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[15][17]

Quantitative Data on Anticancer Effects

Cancer Cell Line/ModelEffectIC50/ConcentrationReference
Human acute lymphoblastic leukemia (MOLT-4)Inhibition of cell proliferation30 µM[15]
Bladder carcinoma (T24)Cell death100 mg/L (2h)[14]
Bladder carcinoma (TCCSUP)Cell death75 mg/L (48h)[14]
Human laryngeal carcinoma (Hep 2)CytotoxicityIC50 values demonstrated potential-

Experimental Protocols

  • MTT Assay: The antiproliferative effect of nerolidol on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC50 value, representing the concentration of nerolidol that inhibits cell growth by 50%, can be determined from the dose-response curve.[15]

  • Apoptosis Assays: The induction of apoptosis by nerolidol can be assessed using various techniques. Acridine orange/ethidium bromide (AO/EB) staining can be used to visualize apoptotic cells under a fluorescence microscope.[15] Western blot analysis can be employed to detect the expression of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family.[14]

  • Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of nerolidol on the cell cycle distribution of cancer cells. This helps to determine if the compound induces cell cycle arrest at a specific phase.

Signaling Pathway Visualization

G Nerolidol Nerolidol PI3K_Akt PI3K/Akt Signaling Nerolidol->PI3K_Akt Attenuates STAT3 STAT-3 Signaling Nerolidol->STAT3 Attenuates NFkB_anticancer NF-κB Signaling Nerolidol->NFkB_anticancer Attenuates ROS Intracellular ROS Nerolidol->ROS Accumulates Mitochondria Mitochondrial Membrane Potential ROS->Mitochondria Loss of Caspases Caspases Mitochondria->Caspases Activation of Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by nerolidol.

Conclusion

Nerolidol is a versatile sesquiterpene with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The data presented in this technical guide highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical settings. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Analysis of "Nerone" Compound Reveals Absence of Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases indicates that the compound known as "Nerone" is primarily utilized as a fragrance ingredient, with a significant lack of publicly available data on its pharmacological properties. Despite a thorough investigation into its chemical identifiers (CAS 31375-17-4), there is no evidence of in-vitro or in-vivo studies, mechanistic analyses, or clinical trials that would be necessary to delineate any potential therapeutic effects.

The compound, chemically identified as 1-(5-isopropyl-2-methylcyclohex-2-en-1-yl)propan-1-one, is listed in chemical supplier databases and fragrance industry resources.[1][2] Its primary characterization revolves around its olfactory properties, described as having a sweet, floral, and slightly spicy scent.[1] While one source mentions that it "may possess potential biological activities," it immediately clarifies that "specific studies on its pharmacological effects are limited".[1]

Information regarding its safety profile is minimal, with one source classifying it as a skin irritant.[3] However, this does not provide insight into any specific pharmacological actions. The International Fragrance Association (IFRA) includes it on its Transparency List, which catalogues fragrance ingredients in use.[2]

Our search for data on biological activity, signaling pathway interactions, or any form of dose-response relationship in biological systems yielded no results. Consequently, the core requirements for a technical guide, including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways, cannot be met.

It is crucial to distinguish "this compound" from other similarly named but chemically distinct compounds such as "Nerolidol" or "Nerol," for which pharmacological data does exist. The absence of research on the "this compound" compound (CAS 31375-17-4) prevents any scientifically grounded discussion of its potential pharmacological applications.

Therefore, for the target audience of researchers, scientists, and drug development professionals, it must be concluded that the "this compound" compound is, based on available public information, a substance without a known pharmacological profile. Any potential therapeutic utility would require foundational research to be initiated, starting with basic in-vitro screening and subsequent preclinical studies. At present, no such data is available in the public domain.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of Nerone (CAS 31375-17-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document presents a speculated mechanism of action for Nerone (CAS 31375-17-4), a monoterpenoid for which direct pharmacological studies are scarce. The proposed mechanisms are inferred from the known biological activities of structurally related terpenes and sesquiterpenes. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential future investigation.

Introduction

This compound, with the chemical name 1-[2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]-1-propanone, is a naturally occurring monoterpenoid found in various essential oils. While its primary application has been in the fragrance industry, its chemical structure, belonging to the p-menthane class of monoterpenoids, suggests potential for a range of biological activities. Terpenoids, as a class, are known to possess diverse pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anticonvulsant effects. This document explores the plausible, yet speculative, mechanisms through which this compound might exert such effects, based on the established pharmacology of similar compounds.

Speculative Mechanisms of Action

Based on the activities of related monoterpenoids and sesquiterpenes, four primary mechanisms are proposed for this compound:

  • Positive Allosteric Modulation of GABA-A Receptors: Many monoterpenoids exhibit anticonvulsant and anxiolytic effects by enhancing the activity of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at its receptor, the GABA-A receptor.

  • Inhibition of Acetylcholinesterase (AChE): The inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine, is a key strategy in the treatment of neurodegenerative diseases. Certain terpenes have demonstrated AChE inhibitory activity.

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of the inflammatory response. The anti-inflammatory properties of many sesquiterpenes are attributed to their ability to suppress NF-κB activation.

  • Activation of the Nrf2-Mediated Antioxidant Response: The Nrf2 pathway is a primary cellular defense against oxidative stress. Various terpenes have been shown to activate this pathway, leading to the expression of antioxidant enzymes.

Positive Allosteric Modulation of GABA-A Receptors

Hypothesized Mechanism

It is speculated that this compound, similar to other monoterpenoids like menthol and borneol, acts as a positive allosteric modulator of GABA-A receptors.[1][2] This modulation would likely enhance the receptor's affinity for GABA, leading to an increased influx of chloride ions upon GABA binding. This hyperpolarization of the neuronal membrane would result in a dampening of neuronal excitability, which could manifest as anticonvulsant, sedative, or anxiolytic effects. It is important to note that this modulation is often independent of the benzodiazepine binding site.[3]

Supporting Evidence from Related Compounds

Studies on monoterpenoids have demonstrated their ability to potentiate GABA-induced currents in recombinant human GABA-A receptors expressed in Xenopus oocytes. For instance, menthol has been shown to significantly increase GABA-A receptor responses.[1][4]

Quantitative Data from a Representative Monoterpenoid (Menthol)
CompoundReceptor SubtypeConcentration (µM)Effect on GABA EC20 Response (% increase)Reference
(+)-Mentholα1β2γ2s100496 ± 113[1]
(-)-Mentholα1β2γ2s100> (+)-Menthol[1]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2s).

  • Incubation: Oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • The oocyte is impaled with two microelectrodes (voltage and current).

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Drug Application:

    • GABA at a concentration that elicits a submaximal current (e.g., EC20) is applied alone to establish a baseline response.

    • GABA is then co-applied with varying concentrations of the test compound (e.g., this compound).

  • Data Analysis: The potentiation of the GABA-induced current by the test compound is measured and quantified.

Signaling Pathway Diagram

GABA_Modulation cluster_receptor Neuronal Membrane This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Cl_channel_open Chloride Channel (Open) GABA_A_Receptor->Cl_channel_open Conformational Change GABA GABA GABA->GABA_A_Receptor Binds Cl_channel Chloride Channel (Closed) Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Speculated positive allosteric modulation of the GABA-A receptor by this compound.

Inhibition of Acetylcholinesterase (AChE)

Hypothesized Mechanism

This compound may act as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound could increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic target for Alzheimer's disease.

Supporting Evidence from Related Compounds

Several monoterpenoids and sesquiterpenoids have been identified as AChE inhibitors.[5][6][7][8] For instance, (+)-α-pinene and (+)-3-carene have been reported as potent inhibitors of AChE.[6]

Quantitative Data from Representative Terpenoids
CompoundSource OrganismIC50 (µM)Reference
Eudesmane-type sesquiterpene 5Laggera pterodonta437.33 ± 8.33[8]
Eudesmane-type sesquiterpene 3Laggera pterodonta464.0 ± 14.74[8]
Ganolucidic acid EGanoderma lucidum10.8[7]
11β-hydroxy-3,7-dioxo-5α-lanosta-8,24(E)-dien-26-oic acidGanoderma lucidum13.8[7]
Experimental Protocol: Ellman's Colorimetric Method
  • Reagent Preparation: Prepare phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and a solution of AChE.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

    • Add the AChE solution to initiate the pre-incubation.

    • Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Add the substrate, ATCI, to start the reaction.

  • Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound and determine the IC50 value.

Experimental Workflow Diagram

AChE_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) start->prepare_reagents add_to_plate Add Buffer, DTNB, and This compound to 96-well plate prepare_reagents->add_to_plate add_ache Add AChE Solution add_to_plate->add_ache pre_incubate Pre-incubate add_ache->pre_incubate add_atci Add ATCI Substrate pre_incubate->add_atci measure_absorbance Measure Absorbance at 412 nm add_atci->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the acetylcholinesterase inhibition assay.

Inhibition of the NF-κB Signaling Pathway

Hypothesized Mechanism

This compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This could occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound would prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Supporting Evidence from Related Compounds

Many sesquiterpene lactones have been shown to be potent inhibitors of NF-κB activation.[9][10][11][12] This inhibition is often attributed to the alkylation of cysteine residues in the IκB kinase (IKK) complex or the p65 subunit of NF-κB.

Experimental Protocol: NF-κB Reporter Assay
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or THP-1) that has been stably transfected with an NF-κB-dependent reporter construct (e.g., expressing luciferase or SEAP under the control of an NF-κB promoter).

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specific duration.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Reporter Gene Assay:

    • After a suitable incubation period, measure the activity of the reporter enzyme (luciferase or SEAP) in the cell lysate or culture medium.

  • Data Analysis:

    • A decrease in reporter activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

    • Determine the IC50 value for the inhibition of NF-κB activation.

Signaling Pathway Diagram

Caption: Speculated inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2-Mediated Antioxidant Response

Hypothesized Mechanism

This compound may induce a cytoprotective antioxidant response by activating the Nrf2 signaling pathway. It is speculated that this compound, possibly through electrophilic properties, could modify cysteine residues on Keap1, the negative regulator of Nrf2. This modification would lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 would bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes.

Supporting Evidence from Related Compounds

A variety of terpenes have been shown to activate the Nrf2/ARE pathway, contributing to their neuroprotective and anti-inflammatory effects.[13][14][15][16]

Experimental Protocol: Nrf2 Nuclear Translocation and ARE-Luciferase Reporter Assay
  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2 or neuronal cells) and treat them with different concentrations of this compound for various time points.

  • Nuclear Extraction and Western Blotting:

    • Isolate nuclear and cytoplasmic fractions from the treated cells.

    • Perform Western blotting on the fractions using an antibody specific for Nrf2 to assess its nuclear translocation.

  • ARE-Luciferase Reporter Assay:

    • Transfect cells with a luciferase reporter construct containing multiple copies of the ARE.

    • Treat the transfected cells with this compound.

    • Measure luciferase activity to quantify the activation of ARE-dependent gene expression.

  • qRT-PCR:

    • Extract total RNA from this compound-treated cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes (e.g., HO-1, NQO1).

Signaling Pathway Diagram

Caption: Speculated activation of the Nrf2-mediated antioxidant response by this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural classification as a p-menthane monoterpenoid provides a strong basis for speculating on its potential pharmacological activities. The proposed mechanisms—positive allosteric modulation of GABA-A receptors, inhibition of acetylcholinesterase, inhibition of the NF-κB signaling pathway, and activation of the Nrf2-mediated antioxidant response—are all well-established targets for other structurally related terpenes and represent plausible avenues for future research into the therapeutic potential of this compound. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundational resource for researchers aiming to elucidate the precise biological effects of this compound. Further investigation is warranted to validate these hypotheses and to explore the full therapeutic potential of this compound.

References

In Vitro Efficacy of Sesquiterpenes Structurally Related to Nerolidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are recognized for their diverse and potent biological activities. This technical guide focuses on the in vitro studies of sesquiterpenes structurally similar to nerolidol, a naturally occurring sesquiterpene alcohol. Due to the likely misspelling of "Nerone" in the initial query, this guide will focus on the well-researched compound nerolidol and its close structural analogs, farnesol and bisabolol. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This document provides a comprehensive overview of their in vitro bioactivities, detailed experimental protocols for key assays, and a visualization of the signaling pathways they modulate.

In Vitro Bioactivities of Selected Sesquiterpenes

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of nerolidol, farnesol, and bisabolol from various in vitro studies, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of Sesquiterpenes Against Various Cancer Cell Lines
SesquiterpeneCell LineCancer TypeAssayIC50 ValueReference
Nerolidol MOLT-4Acute Lymphoblastic LeukemiaMTT30 µM[1]
HCT-116Colon CarcinomaMTT25 µM[2]
T24Bladder CarcinomaCell CountingVaries by time[3]
TCCSUPBladder CarcinomaCell CountingMore resistant than T24[3]
Farnesol A549Lung CarcinomaXTT4.5 µM (control)[4]
H460Lung CarcinomaXTT35 µM (nebulized)[4]
B16F10MelanomaNot Specified45 µM[5]
HBL-52Optic Nerve Sheath MeningiomaMTT25 µM[6]
Leukemic cellsLeukemiaNot Specified25-250 µM[7]
α-Bisabolol Ph-B-ALLAcute Lymphoid LeukemiaDose-response14 ± 5 µM[8]
AMLAcute Myeloid LeukemiaDose-response45 ± 7 µM & 65 ± 5 µM[8]
Non-small cell lung carcinomaLung CarcinomaNot Specified15 µM[9]
Human and rat gliomaGliomaNot Specified2.5-5 µM & 45 µM[9]
B-chronic lymphocytic leukemiaLeukemiaNot Specified42 µM[9]
K-562Myeloid LeukemiaNot SpecifiedGI50 0.01-4.22 µM[10]
Table 2: In Vitro Anti-inflammatory Activity of Sesquiterpenes
SesquiterpeneModelMeasured ParametersKey FindingsReference
Nerolidol LPS-stimulated peritoneal macrophagesTNF-α, IL-1βReduced production of TNF-α and IL-1β.[11]
Farnesol Murine macrophage cells (RAW 264.7)IL-6, TNF-α, COX-2Increased levels of pro-inflammatory markers.[12]
Primary human skeletal myoblastsInflammatory gene expressionPotent inhibitor of inflammatory gene expression.[13]
β-Bisabolol LPS-stimulated RAW264.7 macrophagesNO, PGE₂, TNF-αMaximal inhibition of 55.5% for NO, 62.3% for PGE₂, and 45.3% for TNF-α.[14][15]
α-Bisabolol LPS-stimulated RAW264.7 macrophagesTNF-α, IL-6Significantly inhibited the production of TNF-α and IL-6.[16]
5-Lipoxygenase (5-LOX)Enzyme inhibitionIC50 value ranged between 10 and 30 µg/mL.[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the bioactivity of sesquiterpenes.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Test sesquiterpene compound (e.g., Nerolidol, Farnesol, Bisabolol)

  • Cancer cell lines (e.g., MOLT-4, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) of signaling pathway components.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression or phosphorylation levels.

Signaling Pathways Modulated by Sesquiterpenes

In vitro studies have revealed that nerolidol and similar sesquiterpenes exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Nerolidol has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[16]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_complex IKK complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB IkB_P P-IκB NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Nerolidol Nerolidol Nerolidol->IKK_complex inhibits DNA DNA NF_kB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Inhibition of the NF-κB signaling pathway by Nerolidol.
MAPK/ERK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are critical for cell proliferation and survival. Nerolidol has been demonstrated to suppress these pathways in cancer cells, leading to apoptosis.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Cell_Proliferation_Survival Cell Proliferation & Survival Akt->Cell_Proliferation_Survival Nerolidol Nerolidol Nerolidol->Ras inhibits Nerolidol->PI3K inhibits Transcription_Factors->Cell_Proliferation_Survival Apoptosis Apoptosis Cell_Proliferation_Survival->Apoptosis inhibits

Suppression of MAPK/ERK and PI3K/Akt pathways by Nerolidol.
Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of sesquiterpenes on cancer cell lines.

Cytotoxicity_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Sesquiterpene Dilutions) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis End End Data_Analysis->End

A typical workflow for in vitro cytotoxicity screening.

Conclusion

The in vitro evidence presented in this technical guide highlights the significant potential of nerolidol and structurally similar sesquiterpenes, farnesol and bisabolol, as valuable compounds for further investigation in drug development. Their demonstrated cytotoxic effects against a range of cancer cell lines and their ability to modulate key signaling pathways involved in inflammation and cancer progression underscore their therapeutic promise. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in designing and conducting further in vitro studies to elucidate the mechanisms of action and full potential of this important class of natural compounds. Future research should focus on direct comparative studies of these sesquiterpenes in standardized assay conditions to better understand their relative potencies and selectivities.

References

The Elusive Nerone: A Technical Guide to its Putative Natural Sources and Isolation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of Nerone

This compound is primarily associated with Neroli oil , an essential oil produced by steam distillation of the fresh flowers of the bitter orange tree (Citrus aurantium L. ssp. amara). While numerous studies have characterized the chemical composition of Neroli oil, the explicit identification and quantification of this compound are conspicuously absent in many published gas chromatography-mass spectrometry (GC-MS) analyses. This suggests that this compound is likely a minor or trace component of the essential oil, or that its identification is not consistently reported due to variations in analytical methodologies, geographical origin of the plant material, and distillation practices.

The general composition of Neroli oil is rich in monoterpenes and sesquiterpenes. The sesquiterpene fraction, which would include this compound, typically constitutes a smaller portion of the oil compared to the more volatile monoterpene hydrocarbons and alcohols.

Table 1: Major Chemical Constituents of Neroli Oil (Citrus aurantium)

Compound ClassMajor CompoundsTypical Percentage Range (%)
Monoterpene Hydrocarbons Limonene, β-Pinene, α-Pinene, Myrcene15 - 50
Monoterpene Alcohols Linalool, α-Terpineol30 - 60
Monoterpene Esters Linalyl acetate5 - 20
Sesquiterpenes (E)-Nerolidol, (E,E)-Farnesol, Caryophyllene1 - 10

Note: The concentration of individual components can vary significantly based on factors such as geographical origin, harvest time, and extraction method. "this compound" is not consistently reported in quantitative analyses, indicating it is likely a minor constituent within the sesquiterpene fraction.

Isolation and Purification of this compound

A specific, validated protocol for the isolation of this compound from natural sources has not been detailed in the reviewed literature. However, established methods for the separation of sesquiterpenes from essential oils can be applied. The isolation process would typically involve a multi-step approach combining distillation and chromatographic techniques.

Initial Extraction: Steam Distillation

The primary extraction method for obtaining Neroli oil from Citrus aurantium blossoms is steam distillation.

Experimental Protocol: Steam Distillation of Citrus aurantium Blossoms

  • Plant Material: Freshly harvested bitter orange blossoms are used.

  • Apparatus: A Clevenger-type apparatus or a larger-scale steam distillation unit.

  • Procedure:

    • The blossoms are placed in the distillation flask with a sufficient amount of water.

    • Steam is generated and passed through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor is then passed through a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel (Florentine flask).

    • The essential oil, being less dense than water, forms a layer on top and can be separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

SteamDistillation Blossoms Citrus aurantium Blossoms Distillation Steam Distillation Blossoms->Distillation Condenser Condensation Distillation->Condenser Vapor Separation Separation (Florentine Flask) Condenser->Separation Liquid NeroliOil Neroli Oil Separation->NeroliOil Hydrosol Hydrosol (Aqueous Phase) Separation->Hydrosol

Figure 1: Workflow for the extraction of Neroli oil via steam distillation.
Enrichment of the Sesquiterpene Fraction: Fractional Distillation

To concentrate the less volatile sesquiterpene fraction, which contains this compound, fractional distillation of the crude Neroli oil is a crucial step. This process separates compounds based on their boiling points.

Experimental Protocol: Fractional Distillation of Neroli Oil

  • Apparatus: A fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask. The distillation is typically performed under reduced pressure (vacuum) to lower the boiling points of the compounds and prevent thermal degradation.

  • Procedure:

    • The crude Neroli oil is placed in the distillation flask.

    • The system is evacuated to the desired pressure.

    • The oil is gently heated.

    • The more volatile monoterpenes will distill first and are collected as the initial fractions.

    • As the temperature is gradually increased, fractions enriched in sesquiterpenes will distill over.

    • Fractions are collected at different temperature ranges.

  • Analysis: Each fraction should be analyzed by GC-MS to determine its composition and identify the fractions with the highest concentration of sesquiterpenes, including potentially this compound.

FractionalDistillation CrudeOil Crude Neroli Oil Distillation Fractional Distillation (Vacuum) CrudeOil->Distillation Monoterpenes Monoterpene-rich Fractions Distillation->Monoterpenes Lower Boiling Point Sesquiterpenes Sesquiterpene-rich Fractions (containing this compound) Distillation->Sesquiterpenes Higher Boiling Point

Figure 2: Separation of monoterpene and sesquiterpene fractions from Neroli oil.
Isolation of this compound: Column Chromatography

The final step in isolating this compound would involve preparative column chromatography of the sesquiterpene-rich fractions obtained from fractional distillation.

Experimental Protocol: Preparative Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the separation of terpenes. The polarity of the stationary phase will influence the elution order.

  • Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. A non-polar solvent such as hexane is typically used initially, with a gradual increase in polarity by adding a more polar solvent like ethyl acetate or acetone (gradient elution).

  • Procedure:

    • A glass column is packed with a slurry of silica gel in the initial, non-polar solvent.

    • The concentrated sesquiterpene-rich fraction is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the column.

    • The mobile phase is allowed to flow through the column, and fractions are collected sequentially.

    • The polarity of the mobile phase is gradually increased to elute compounds with higher polarity. As a ketone, this compound would be expected to be more polar than sesquiterpene hydrocarbons and would thus elute later.

  • Monitoring: The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC) or analytical GC-MS.

  • Purification: Fractions containing the compound of interest are combined and the solvent is removed under reduced pressure to yield the purified compound. Further purification may be achieved by repeated chromatography or crystallization if the compound is a solid at room temperature.

ColumnChromatography SesquiterpeneFraction Sesquiterpene-rich Fraction Column Silica Gel Column Chromatography SesquiterpeneFraction->Column Elution Gradient Elution (e.g., Hexane to Ethyl Acetate) Column->Elution FractionCollection Fraction Collection Elution->FractionCollection Analysis TLC / GC-MS Analysis FractionCollection->Analysis Purifiedthis compound Purified this compound Analysis->Purifiedthis compound OtherSesquiterpenes Other Sesquiterpenes Analysis->OtherSesquiterpenes

Figure 3: General workflow for the isolation of this compound using column chromatography.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals no specific studies on the biological activities or the signaling pathways associated with the this compound compound. This represents a significant gap in our understanding of this particular sesquiterpenoid.

However, other sesquiterpenes and the essential oil of Citrus aurantium as a whole have been investigated for various biological effects, which may provide a starting point for future research on this compound.

Potential Areas for Future Investigation Based on Related Compounds:

  • Anti-inflammatory Activity: Many sesquiterpenes isolated from citrus species have demonstrated anti-inflammatory properties.

  • Cytotoxic and Anti-cancer Activity: Some sesquiterpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: Essential oils rich in terpenes are known for their antimicrobial properties.

Given the lack of specific data, any investigation into the biological activity of this compound would be novel and contribute significantly to the field of natural product chemistry and pharmacology. A logical first step would be to perform in vitro screening assays to assess its potential cytotoxic, anti-inflammatory, and antimicrobial effects. Should any significant activity be observed, further studies could then elucidate the underlying mechanism of action and the signaling pathways involved.

Conclusion

The this compound compound remains an understudied component of Neroli oil. While its natural source is identified as the blossoms of Citrus aurantium, quantitative data on its prevalence are lacking. The isolation of this compound can be approached using a combination of classical techniques for natural product chemistry, including steam distillation, fractional distillation, and column chromatography. The complete absence of data on its biological activity and signaling pathways presents a compelling opportunity for original research. Future studies focused on the isolation and pharmacological characterization of this compound are warranted to unlock its potential therapeutic value.

Physicochemical Properties of Nerone for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nerone (CAS No. 31375-17-4) is a sesquiterpene ketone primarily utilized in the fragrance and flavor industries for its characteristic sweet, floral, and slightly spicy aroma. While its organoleptic properties are well-documented, its broader application in pharmaceutical and life sciences research remains largely unexplored. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for its characterization, and presents a general workflow for assessing its potential in research and development. It is important to note that, to date, there is limited publicly available information regarding the biological activity, mechanism of action, or specific signaling pathways associated with this compound.

Core Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound based on available data. These parameters are fundamental for any research application, influencing its solubility, absorption, distribution, and stability.

PropertyValueReference(s)
IUPAC Name 1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one[1]
CAS Number 31375-17-4[1]
Molecular Formula C₁₃H₂₂O[1]
Molecular Weight 194.31 g/mol [1]
Appearance Colorless to very pale straw-colored oily liquid
Boiling Point 262-270.78 °C
Density 0.910 - 0.92 g/cm³ at 25 °C
Refractive Index 1.465 - 1.750 at 20 °C
logP (octanol/water) 3.73 (estimated)
Water Solubility 12.49 mg/L at 25 °C (estimated)
Solubility in Solvents Soluble in alcohol and oils
pKa Data not available
Stability Stable in soap and detergent formulations

Experimental Protocols

For research applications, particularly in drug development, a thorough characterization of a compound's physicochemical properties is essential. The following are detailed methodologies for key experiments that should be performed for a comprehensive evaluation of this compound.

Determination of Acid Dissociation Constant (pKa)

Given this compound's poor water solubility, standard potentiometric titration in aqueous media is not feasible. A co-solvent or surfactant-based approach is recommended.

Methodology: Potentiometric Titration in a Co-solvent System [2][3]

  • Co-solvent Selection: A series of methanol-water or DMSO-water mixtures with varying compositions (e.g., 20%, 40%, 60%, 80% organic solvent) should be prepared.

  • Sample Preparation: A known concentration of this compound is dissolved in each co-solvent mixture.

  • Titration: Each solution is titrated with a standardized solution of hydrochloric acid and a standardized solution of potassium hydroxide. The pH of the solution is monitored using a calibrated pH meter with a glass electrode suitable for non-aqueous or mixed solvents.

  • Data Analysis: The pKa value in each co-solvent mixture (the apparent pKa or psKa) is determined from the titration curve.

  • Extrapolation to Aqueous pKa: The aqueous pKa is estimated by plotting the psKa values against the mole fraction of the organic solvent and extrapolating the resulting linear regression to zero co-solvent concentration (100% water).[4]

Stability Studies according to ICH Guidelines

To assess the stability of this compound as a potential drug substance, a systematic study following the International Council for Harmonisation (ICH) guidelines Q1A(R2) is necessary.[5][6][7]

Methodology: Forced Degradation and Long-Term Stability [8][9]

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis: this compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C) for a defined period.

    • Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: this compound is subjected to high temperatures (e.g., 80°C) in a controlled oven.

    • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • Analysis: Samples from each stress condition are analyzed at appropriate time points using a stability-indicating HPLC method to identify and quantify any degradation products.

  • Long-Term and Accelerated Stability Studies:

    • Sample Preparation: At least three primary batches of this compound are packaged in the proposed container closure system.

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

      • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

    • Parameters to be Tested: Appearance, assay, degradation products, and any other relevant physical or chemical properties.

Mandatory Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a research compound like this compound.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Stability & Degradation cluster_3 Data Integration & Reporting A Compound Acquisition (this compound) B Purity Analysis (e.g., HPLC, GC-MS) A->B C Molecular Weight & Formula Determination B->C D Solubility Profiling (Aqueous & Organic) B->D E Lipophilicity (logP) Determination B->E F pKa Determination B->F I Comprehensive Data Analysis C->I G Forced Degradation Studies D->G D->I E->I F->G F->I H ICH Stability Testing G->H H->I J Technical Report Generation I->J G cluster_0 Initial Stability Assessment cluster_1 Formal Stability Studies (ICH Guidelines) A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Identification of Degradation Pathways A->B C Development of Stability- Indicating Method (e.g., HPLC) B->C D Accelerated Stability (40°C/75% RH) C->D E Long-Term Stability (25°C/60% RH) C->E F Establishment of Re-test Period / Shelf Life D->F Predictive E->F Confirmatory

References

Review of sesquiterpene ketones in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sesquiterpene Lactones in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1][2][3] These 15-carbon compounds are characterized by a lactone ring and have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][4][5] Many SLs, such as parthenolide and artemisinin, have advanced to clinical trials, underscoring their therapeutic potential.[1]

The anticancer effects of SLs are attributed to their ability to modulate multiple cellular signaling pathways that are frequently dysregulated in cancer.[4][6][7] A key structural feature responsible for their bioactivity is the α-methylene-γ-lactone group, which can interact with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[4][8] This reactivity allows SLs to interfere with critical cellular processes, including proliferation, inflammation, metastasis, and survival. This technical guide provides a comprehensive review of the effects of prominent sesquiterpene lactones in various cellular models, focusing on their mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Key Sesquiterpene Lactones and Their Cellular Effects

This guide focuses on several well-researched sesquiterpene lactones, including Alantolactone, Isoalantolactone, Parthenolide, Costunolide, and Zerumbone, detailing their effects on cancer cells.

Alantolactone and Isoalantolactone

Alantolactone (ALT) and its isomer, Isoalantolactone (ISA), are eudesmane-type sesquiterpene lactones primarily isolated from the roots of Inula helenium.[9][10] Both compounds have been extensively investigated for their potent anticancer activities across a variety of cancer cell lines.[6][7]

Mechanism of Action: The primary anticancer mechanisms of ALT and ISA involve the induction of apoptosis, cell cycle arrest, and the overproduction of reactive oxygen species (ROS).[7][9][10]

  • Apoptosis Induction: ALT and ISA trigger apoptosis by targeting multiple cellular signaling pathways.[6] They can modulate the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway.[6][11] This results in the release of cytochrome c and the subsequent activation of caspases, such as caspase-3, -8, and -9, ultimately leading to programmed cell death.[6][12]

  • NF-κB Pathway Inhibition: A crucial mechanism for both ALT and ISA is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][10] By inhibiting IκB kinase (IKK), they prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of anti-apoptotic and pro-inflammatory genes.[1][6]

  • ROS Generation: The compounds induce significant intracellular ROS accumulation.[7][9] This oxidative stress can damage cellular components and activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which contribute to apoptosis.[13][14]

Quantitative Data:

The following table summarizes the cytotoxic effects of Alantolactone and Isoalantolactone on various cancer cell lines.

Sesquiterpene LactoneCell LineAssayResult (IC50)Reference
AlantolactoneHepG2 (Liver Cancer)MTT7 µM[15]
AlantolactoneSK-MES-1 (Lung Cancer)MTT~40 µM (for 50% inhibition)[15]
IsoalantolactoneVarious Tumor CellsProliferation AssayVaries[9]
Parthenolide

Parthenolide (PN) is a germacrane-type sesquiterpene lactone isolated from the feverfew plant (Tanacetum parthenium).[16] It is one of the most studied SLs, known for its ability to induce apoptosis in cancer cells while largely sparing normal cells.[16][17]

Mechanism of Action: Parthenolide's anticancer activity is complex and involves the modulation of several key survival pathways.[16][18][19]

  • NF-κB and STAT3 Inhibition: Like other SLs, parthenolide is a potent inhibitor of the NF-κB pathway.[16][19][20] It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its dimerization, nuclear translocation, and gene expression activity.[19][20]

  • p53 Activation: Parthenolide can increase the activity of the tumor suppressor protein p53 by influencing its regulators, such as MDM2 and HDAC1.[17]

  • Oxidative Stress: It induces apoptosis by generating ROS and depleting cellular glutathione (GSH), a key antioxidant.[17] This shift in redox balance makes cancer cells more susceptible to cell death.

Signaling Pathways Modulated by Sesquiterpene Lactones

The anticancer effects of sesquiterpene lactones are mediated through their interaction with several critical signaling pathways. Diagrams generated using the Graphviz DOT language are provided below to visualize these mechanisms.

Inhibition of the NF-κB Signaling Pathway

A common mechanism for many sesquiterpene lactones, including parthenolide and alantolactone, is the suppression of the pro-survival NF-κB pathway.[6][16] They typically inhibit IKK, preventing IκBα degradation and trapping the NF-κB dimer in the cytoplasm.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Sesquiterpene Lactone IKK IKK SL->IKK Inhibits IkBa IκBα IKK->IkBa P IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) p65_p50 NF-κB (p65/p50) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->p65_p50 DNA DNA p65_p50_nuc->DNA Binds Genes Anti-apoptotic & Pro-inflammatory Genes DNA->Genes Transcription ROS_Apoptosis_Pathway SL Sesquiterpene Lactone ROS ↑ Reactive Oxygen Species (ROS) SL->ROS Mito Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC NAC (Antioxidant) NAC->ROS Inhibits

References

Preliminary Toxicity Profile of Nerone: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for public data on the preliminary toxicity screening of the fragrance ingredient Nerone (CAS 31375-17-4) has revealed a significant lack of detailed toxicological studies required to generate an in-depth technical guide. While basic hazard information is available, the specific quantitative data, experimental protocols, and mechanistic pathway information necessary for a comprehensive safety assessment are not present in the public domain.

This compound, chemically identified as 1-(p-menth-1-en-6-yl)propan-1-one, is primarily used in perfume compositions for soaps, detergents, and cosmetic preparations.[1] Its use as a fragrance ingredient is documented by the International Fragrance Association (IFRA).[2]

Publicly accessible safety data is limited and presents some contradictions. One chemical supplier database notes it as a skin irritant and a flammable liquid, assigning it the obsolete European hazard code "Xn" (Harmful) and risk statement "R22" (Harmful if swallowed).[1] However, the PubChem database indicates that this compound does not meet the criteria for GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazards in the majority of notifications submitted.[2] Another source suggests it may cause skin irritation in concentrated forms.[3]

The core requirements for the requested technical guide—including quantitative data for structured tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of the following critical information in public sources:

  • In Vitro Cytotoxicity Data: No studies detailing the cytotoxic effects of this compound on various cell lines (e.g., IC50 values) were found.

  • Genotoxicity Data: There is no publicly available information from standard genotoxicity assays such as the Ames test, micronucleus assay, or chromosomal aberration test.

  • Acute Systemic Toxicity Data: No Median Lethal Dose (LD50) values from oral, dermal, or inhalation studies in animal models are available.

  • Repeated Dose Toxicity Data: Information on the effects of sub-acute, sub-chronic, or chronic exposure to this compound is not available.

  • Mechanistic/Signaling Pathway Data: No studies were identified that investigate the molecular mechanisms of action or potential signaling pathways affected by this compound.

Without access to proprietary industry safety evaluations or unpublished academic research, a detailed preliminary toxicity screening guide that meets the specified requirements cannot be constructed. The creation of the requested data tables, protocol descriptions, and workflow diagrams is therefore not possible at this time.

References

Unveiling the Antimicrobial Potential of Nerium oleander and Nerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This technical guide delves into the antimicrobial potential of two related, yet distinct, natural products: the extract of Nerium oleander leaves (NOLE) and the monoterpene alcohol, Nerol. Often a subject of inquiry under similar-sounding names, both have demonstrated significant efficacy against a broad spectrum of pathogenic microorganisms. This document provides a comprehensive overview of their antimicrobial activities, detailed experimental protocols for their evaluation, and a summary of their proposed mechanisms of action, supported by quantitative data and visual workflows to aid in further research and development.

Introduction

Nerium oleander, a plant belonging to the Apocynaceae family, has a long history in traditional medicine for treating various ailments.[1] Modern scientific investigations have begun to validate its therapeutic properties, particularly its antimicrobial effects. The crude extracts of its leaves (NOLE) have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[1] Concurrently, Nerol, an acyclic monoterpene alcohol and a natural constituent of various essential oils, has also been recognized for its potent antimicrobial properties against bacteria and fungi.[2][3] This guide consolidates the existing research on NOLE and Nerol, presenting a technical resource for scientists engaged in the discovery and development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of NOLE and Nerol has been quantified using standard microbiological assays, primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition.

Nerium oleander Leaf Extract (NOLE)

The crude extract of Nerium oleander leaves has demonstrated broad-spectrum antibacterial activity. The following tables summarize the reported MIC values and zones of inhibition against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Nerium oleander Leaf and Flower Extracts

MicroorganismExtract SourceMIC (µg/mL)Reference(s)
Escherichia coliLeaves12.5[1][4]
Listeria monocytogenesLeaves12.5[1][4]
Pseudomonas aeruginosaLeaves50[4]
MDR Klebsiella pneumoniaeLeaves100[4]
MRSALeaves200[1][4]
Escherichia coli ATCC 25922Flowers12.5[5]
Bacillus subtilis ATCC 19859Flowers12.5[5]
Listeria monocytogenes ATCC 679Flowers12.5[5]
Pseudomonas aeruginosa ATCC 2785Flowers25[5]
MDR K. PneumoniaFlowers100[5]
MRSAFlowers200[5]
Staphylococcus aureusEthanolic Flower Extract5.0 mg/mL[6]
Bacillus subtilisEthanolic Flower Extract6.5 mg/mL[6]
MRSAEthanolic Flower Extract8.0 mg/mL[6]
Escherichia coliEthanolic Flower Extract8.0 mg/mL[6]

Table 2: Zone of Inhibition of Nerium oleander Leaf and Flower Extracts

MicroorganismExtract SourceConcentrationZone of Inhibition (mm)Reference(s)
Bacillus subtilisLeaves30 µg/mL42[1]
MRSAFlowers30 µg/mL24[5]
MDR K. pneumoniaFlowers30 µg/mL28[5]
Listeria monocytogenesFlowers30 µg/mL45[5]
Pseudomonas aeruginosaFlowers30 µg/mL42[5]
Escherichia coliFlowers30 µg/mL38[5]
Staphylococcus aureusEthanolic Stem Extract200 mg/mL11[7]
Shigella sonneiEthanolic Stem Extract200 mg/mL11[7]
Salmonella typhiMethanolic Stem Extract200 mg/mL12[7]
Shigella sonneiEthanolic Leaf Extract200 mg/mL10[7]
Proteus vulgarisEthanolic Leaf Extract200 mg/mL10[7]
Salmonella typhiMethanolic Leaf Extract200 mg/mL10[7]
Shigella sonneiEthanolic Flower Extract200 mg/mL12[7]
Nerol

Nerol has been evaluated for its antimicrobial activity against a variety of bacteria and fungi. The following table presents a summary of its reported MIC values.

Table 3: Minimum Inhibitory Concentration (MIC) of Nerol

MicroorganismMIC (µg/mL)Reference(s)
Pseudomonas aeruginosa500[2]
Salmonella enterica500[2]
Candida albicans0.77 µL/mL[8]
Staphylococcus aureus625[9]
Pseudomonas aeruginosa625[9]
Escherichia coli625[9]
Enterococcus hirae625[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the antimicrobial potential of NOLE and Nerol.

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a substance.

Protocol:

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Substance: A defined volume of the plant extract or Nerol solution at a specific concentration is added to each well.[4] A negative control (solvent) and a positive control (standard antibiotic) are also included.[4]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[4]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[4]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Agar Surface prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add Test Substance, Positive & Negative Controls create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Protocol:

  • Preparation of Dilutions: A serial two-fold dilution of the test substance is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[6]

  • Controls: A positive control (broth with inoculum, no test substance) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the test substance at which there is no visible turbidity (growth) after incubation.[6]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Test Substance inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate add_controls Include Positive and Negative Controls inoculate->add_controls incubate Incubate Plate add_controls->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Checkerboard Method for Synergy Testing

This method is used to evaluate the interaction between two antimicrobial agents (e.g., NOLE and an antibiotic).[1]

Protocol:

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of agent A along the x-axis and serial dilutions of agent B along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). A synergistic effect was recorded between NOLE and ceftriaxone against MRSA.[1]

Mechanism of Action

The precise molecular mechanisms by which NOLE and Nerol exert their antimicrobial effects are still under investigation. However, current evidence points towards the disruption of cell membrane integrity as a primary mode of action.

Nerium oleander Extract

The antibacterial activity of Nerium oleander is attributed to its rich composition of bioactive compounds, including cardiac glycosides, flavonoids, and saponins.[6] It is hypothesized that these compounds interfere with the bacterial cell membrane, leading to increased permeability and eventual cell death. Some studies also suggest interference with bacterial signal transduction and cell division.[4]

Nerol

Nerol, like other monoterpene alcohols, is believed to exert its antimicrobial effect by partitioning into the lipid bilayer of the microbial cell membrane.[10] This disrupts the membrane's structural integrity and functionality, leading to leakage of intracellular components and ultimately, cell death.[8] Studies on Candida albicans have shown that Nerol inhibits ergosterol biosynthesis, a key component of the fungal cell membrane.[8]

Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_target Bacterial/Fungal Cell cluster_effect Cellular Effects compound Nerol / Bioactive Compounds in Nerium oleander cell_membrane Cell Membrane compound->cell_membrane ergosterol Ergosterol Synthesis (Fungi) compound->ergosterol membrane_disruption Disruption of Membrane Integrity & Functionality cell_membrane->membrane_disruption ergosterol->membrane_disruption permeability Increased Permeability membrane_disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed antimicrobial mechanism of action.

Conclusion and Future Directions

The findings summarized in this guide underscore the significant antimicrobial potential of Nerium oleander extract and Nerol. Both have demonstrated efficacy against a range of clinically relevant pathogens, including drug-resistant strains. The data presented provides a solid foundation for further research into these natural products as potential sources for new antimicrobial drugs.

Future research should focus on:

  • Isolation and Characterization: Identifying and isolating the specific bioactive compounds within Nerium oleander extract responsible for its antimicrobial activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profiles of these agents in preclinical and clinical studies.

  • Synergy Studies: Further exploring the synergistic interactions between these natural products and conventional antibiotics to combat antimicrobial resistance.

The continued investigation of natural products like Nerium oleander and Nerol is a promising avenue in the global effort to address the challenge of infectious diseases.

References

An In-depth Analysis of the Anti-inflammatory Effects of Nerolidol and its Role in Neroli Oil

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is based on publicly available scientific research. The term "Nerone," as specified in the query, did not yield substantive results in scientific literature for a compound with anti-inflammatory properties. However, due to the phonetic similarity and the presence of documented anti-inflammatory effects, this guide focuses on Nerolidol , a naturally occurring sesquiterpene alcohol. Additionally, we will briefly cover Neroli Oil , of which Nerolidol is a constituent.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key component of numerous chronic diseases. The exploration of natural compounds for novel anti-inflammatory therapeutics is a burgeoning field of research. Nerolidol, a sesquiterpene alcohol found in the essential oils of many plants, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This document provides a comprehensive overview of the current understanding of Nerolidol's anti-inflammatory effects, detailing its mechanisms of action, summarizing key quantitative data from in vivo and in vitro studies, and outlining relevant experimental protocols.

Core Anti-inflammatory Mechanisms of Nerolidol

Nerolidol exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

2.1 Modulation of Pro-inflammatory Cytokines and Mediators:

Nerolidol has been shown to significantly reduce the levels of several key pro-inflammatory cytokines. In various experimental models, treatment with Nerolidol has led to a decrease in the production and expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3] This reduction in cytokine levels helps to dampen the inflammatory cascade. Furthermore, Nerolidol has been observed to inhibit the activity of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1]

2.2 Regulation of Key Signaling Pathways:

The anti-inflammatory actions of Nerolidol are underpinned by its ability to modulate critical intracellular signaling pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation. Nerolidol has been shown to inhibit the activation of NF-κB.[3][4][5] By doing so, it suppresses the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nerolidol has been demonstrated to activate the Nrf2 signaling pathway.[1][5][6][7] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage that can exacerbate inflammation. By promoting Nrf2 nuclear translocation, Nerolidol enhances the cellular antioxidant defense system.[1]

  • MAPK (Mitogen-activated protein kinase) Pathway: The MAPK signaling pathways are also involved in the inflammatory response. Studies have indicated that Nerolidol can modulate MAPK signaling, contributing to its overall anti-inflammatory effect.[4][6][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies on the anti-inflammatory effects of Nerolidol.

Table 1: In Vivo Studies on Nerolidol
Model Species Dosage Key Findings Reference
Dextran Sodium Sulfate (DSS)-induced colitisMice50, 100, 150 mg/kg (oral)Dose-dependent reduction in Disease Activity Index; Significant decrease in colon concentrations of IL-1β, IL-6, and TNF-α at 100 and 150 mg/kg.[1]
Carrageenan-induced paw edemaMice200, 300, 400 mg/kg (p.o.)Significant reduction in paw edema at all doses.[2]
Carrageenan-induced peritonitisMiceNot specifiedDecreased influx of polymorphonuclear cells and reduced levels of TNF-α in peritoneal lavage.[2]
Freund's Complete Adjuvant (CFA)-induced arthritisRats200, 400, 800 mg/kgSignificant reduction in paw volume; Reversal of increased TNF-α, IL-1β, IL-6, and NF-κB gene expression.[3]
Lipopolysaccharide (LPS)-induced Acute Lung InjuryMiceNot specifiedCounteracted histopathological hallmarks; Inhibited alveolar-capillary barrier disruption and lung edema.[7]
Doxorubicin-induced cardiotoxicityRats50 mg/kg (oral)Mitigated oxidative stress, inflammation, and apoptosis; Modulated Nrf2/MAPK signaling.[6][9]
Table 2: In Vitro Studies on Nerolidol
Cell Line Inducer Concentration Key Findings Reference
HT-29 (human colon adenocarcinoma)TNF-α25 µM, 50 µMSignificant decrease in pro-inflammatory chemokines (CXCL1, IL-8, CCL2) and COX-2 mRNA levels.[1][10]
Peritoneal macrophagesLPSNot specifiedReduced production of IL-1β.[2]
RAW 264.7 (murine macrophage)LPS30 µM, 60 µMEvaluated for effects on proinflammatory cytokine release and MAPK/NF-κB signaling.[4]
Human neutrophilsfMLF, WKYMVMIC50 = 4.0 µM, IC50 = 3.7 µMInhibited human neutrophil activation.[11]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Simplified Anti-inflammatory Signaling Pathway of Nerolidol

Nerolidol_Anti_inflammatory_Pathway cluster_Cell Macrophage / Epithelial Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, DSS) NFkB_pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_pathway Activates MAPK_pathway MAPK Pathway Inflammatory_Stimuli->MAPK_pathway Activates Nerolidol Nerolidol Nerolidol->NFkB_pathway Inhibits Nerolidol->MAPK_pathway Inhibits Nrf2_pathway Nrf2 Pathway Nerolidol->Nrf2_pathway Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_Genes Promotes MAPK_pathway->Pro_inflammatory_Genes Promotes Antioxidant_Genes Antioxidant Gene Transcription Nrf2_pathway->Antioxidant_Genes Promotes Cytokines_Mediators Pro-inflammatory Cytokines & Mediators (TNF-α, IL-1β, IL-6, COX-2) Pro_inflammatory_Genes->Cytokines_Mediators Leads to Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response Leads to

Caption: Nerolidol's modulation of key inflammatory signaling pathways.

Diagram 2: General Workflow for In Vivo Assessment of Anti-inflammatory Effects

InVivo_Workflow Animal_Model 1. Animal Model Selection (e.g., Mice, Rats) Acclimatization 2. Acclimatization Period Animal_Model->Acclimatization Grouping 3. Grouping (Control, Vehicle, Nerolidol Doses, Positive Control) Acclimatization->Grouping Induction 4. Induction of Inflammation (e.g., DSS, Carrageenan, CFA injection) Grouping->Induction Treatment 5. Treatment Administration (e.g., Oral gavage of Nerolidol) Induction->Treatment Monitoring 6. Monitoring of Clinical Signs (e.g., Body weight, Paw volume, DAI) Treatment->Monitoring Sacrifice 7. Euthanasia and Sample Collection Monitoring->Sacrifice Analysis 8. Analysis of Samples (Histopathology, Cytokine levels (ELISA), Gene expression (qPCR), Protein expression (Western Blot)) Sacrifice->Analysis

Caption: A typical experimental workflow for in vivo studies.

Experimental Protocols

5.1 In Vivo Model of DSS-Induced Colitis

  • Objective: To evaluate the effect of Nerolidol on intestinal inflammation.

  • Animals: C57BL/6J mice are commonly used.

  • Induction of Colitis: 3% (w/v) Dextran Sodium Sulfate (DSS) is administered in the drinking water for a period of 7 days to induce colitis.[1][10]

  • Treatment Groups:

    • Control group (no DSS, no treatment)

    • DSS group (DSS + vehicle)

    • Nerolidol groups (DSS + Nerolidol at varying doses, e.g., 50, 100, 150 mg/kg, administered by oral gavage daily)

    • Positive control group (e.g., DSS + sulfasalazine)

  • Parameters Measured:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured post-mortem as an indicator of inflammation.

    • Histopathology: Colon tissue sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Biochemical Analysis: Colon tissue homogenates are used to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

    • Gene Expression Analysis: mRNA levels of cytokines and other inflammatory markers in colon tissue are quantified using RT-qPCR.

5.2 In Vitro Model of LPS-Stimulated Macrophages

  • Objective: To investigate the molecular mechanisms of Nerolidol's anti-inflammatory effects on immune cells.

  • Cell Line: RAW 264.7 murine macrophages are frequently used.

  • Experimental Procedure:

    • Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.

    • Cells are pre-treated with various concentrations of Nerolidol (e.g., 30 and 60 µM) for a specified duration (e.g., 24 hours).[4]

    • Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a set time (e.g., 6 hours).[4]

  • Parameters Measured:

    • Cytokine Secretion: Levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are measured by ELISA.

    • Protein Expression: Whole-cell lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).

    • Gene Expression: RT-qPCR is used to quantify the mRNA levels of pro-inflammatory genes.

Neroli Oil and its Anti-inflammatory Potential

Neroli oil, extracted from the blossoms of the bitter orange tree (Citrus aurantium), is a complex mixture of volatile compounds. Its anti-inflammatory properties have been noted in several studies.[12][13][14][15] The chemical composition of Neroli oil includes linalool, linalyl acetate, limonene, and importantly, Nerolidol.[12][13][15]

The anti-inflammatory effects of Neroli oil are likely due to the synergistic action of its various components. Studies have shown that Neroli oil can reduce carrageenan-induced paw edema in rats and is effective in models of both acute and chronic inflammation.[12] The presence of Nerolidol as a significant component suggests that the mechanisms described above contribute to the overall anti-inflammatory profile of Neroli oil.

Conclusion and Future Directions

The available preclinical evidence strongly supports the anti-inflammatory potential of Nerolidol. Its ability to modulate key signaling pathways such as NF-κB and Nrf2, and to reduce the production of pro-inflammatory cytokines, positions it as a promising candidate for further investigation in the context of inflammatory diseases.

Future research should focus on:

  • Elucidating the precise molecular targets of Nerolidol.

  • Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluating the efficacy of Nerolidol in a broader range of chronic inflammatory disease models.

  • Investigating the potential for synergistic effects with other anti-inflammatory agents.

The findings summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Nerolidol as a novel anti-inflammatory agent.

References

Methodological & Application

Application Note: Quantitative Analysis of Nerone in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and high-throughput method for the quantification of Nerone, a novel therapeutic agent, in human plasma. The method utilizes a simple protein precipitation (PP) for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The described protocol achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL from a 50 µL plasma sample. The method was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation guidance and demonstrates excellent accuracy, precision, and linearity over the calibrated range.[3][4]

Introduction

This compound is a novel small molecule inhibitor of the hypothetical "Kinetic Response Pathway," a critical signaling cascade implicated in various inflammatory diseases. Accurate measurement of this compound concentrations in biological matrices is essential for pharmacokinetic (PK) studies, which are critical for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the quantitative bioanalysis of small-molecule drugs in physiological fluids due to its high sensitivity, selectivity, and reproducibility.[1][6] This note provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma, suitable for supporting high-throughput pharmacokinetic studies. The sample preparation employs protein precipitation, a straightforward and effective technique for removing the bulk of proteinaceous matrix components prior to analysis.[7][8]

Hypothetical Signaling Pathway for this compound

To provide context for this compound's mechanism of action, a hypothetical signaling pathway is illustrated below. This compound is designed to inhibit the action of Kinase B, thereby preventing the downstream phosphorylation of a Target Protein and mitigating the pro-inflammatory response.

Nerone_Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Target_Protein Target Protein (Inactive) Kinase_B->Target_Protein Phosphorylates Phospho_Target Phosphorylated Target (Active) Target_Protein->Phospho_Target Response Pro-inflammatory Response This compound This compound

Caption: Hypothetical signaling pathway showing this compound's inhibitory action.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (≥99% purity), this compound-d4 (Internal Standard, IS, ≥99% purity)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic Acid (FA), LC-MS grade.

  • Matrix: Human plasma (K2EDTA)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, 96-well collection plates.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and this compound-d4 into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.[9]

Sample Preparation: Protein Precipitation

The protein precipitation procedure is a simple and rapid method for sample cleanup.[7][10]

  • Aliquoting: Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

  • Precipitation: Add 150 µL of the IS Working Solution (100 ng/mL this compound-d4 in ACN) to each well.[8][11] The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[8][11]

  • Mixing: Mix thoroughly on a plate shaker for 5 minutes to ensure complete protein denaturation.[11]

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.[9]

Workflow Diagram

Analytical_Workflow This compound Quantification Workflow Start Start: Plasma Sample (Calibrator, QC, or Unknown) Aliquot Aliquot 50 µL Plasma into 96-well Plate Start->Aliquot Add_IS Add 150 µL Acetonitrile with Internal Standard (this compound-d4) Aliquot->Add_IS Mix Vortex / Shake (5 minutes) Add_IS->Mix Centrifuge Centrifuge (4000 x g, 10 min, 4°C) Mix->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject Analyze Data Acquisition & Quantification Inject->Analyze

Caption: Sample preparation and analysis workflow for this compound quantification.
LC-MS/MS Method

The analysis was performed on a triple quadrupole mass spectrometer.

LC Conditions:

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.0 min, hold for 0.5 min
Column Temp. 40°C

| Injection Vol. | 5 µL |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition This compound: 415.2 -> 218.1
This compound-d4: 419.2 -> 222.1
Collision Energy Optimized for each compound

| Dwell Time | 100 ms |

Data Presentation

The method was validated for linearity, accuracy, precision, and selectivity. All validation experiments should adhere to regulatory guidelines.[3][13]

Calibration Curve

The calibration curve was constructed by analyzing spiked plasma samples at eight non-zero concentration levels.[14] A linear regression with a 1/x² weighting factor was applied to the plot of the peak area ratio (Analyte/IS) versus the nominal concentration.[15][16]

Table 1: Calibration Curve Performance

Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%) CV (%) (n=3)
0.5 (LLOQ) 0.48 96.0 5.5
1.0 1.03 103.0 4.1
5.0 5.11 102.2 2.8
20 19.7 98.5 1.9
100 101.5 101.5 1.5
400 395.6 98.9 2.1
800 808.2 101.0 1.7
1000 (ULOQ) 992.0 99.2 2.4

Correlation Coefficient (r²): >0.998

Acceptance criteria for calibrators are typically within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[17]

Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels in replicate (n=6).[17]

Table 2: Intra-day Accuracy and Precision of QC Samples

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=6) Accuracy (%) Precision (CV %)
LLOQ 0.5 0.51 102.0 6.8
Low (LQC) 1.5 1.46 97.3 4.5
Mid (MQC) 150 153.3 102.2 2.3

| High (HQC) | 750 | 739.5 | 98.6 | 3.1 |

The acceptance criteria require the mean concentration to be within ±15% of the nominal values and the precision (CV%) to not exceed 15%.[17]

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol is fast and effective, yielding clean extracts suitable for sensitive LC-MS/MS analysis.[18] This validated method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development programs.[5]

References

Application Note: Quantitative Analysis of Nerone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nerone, a sesquiterpene with the CAS number 31375-17-4, is a significant compound in the fragrance and flavor industries due to its distinct sweet, floral, and slightly spicy aroma.[1] Found in various essential oils, particularly from Neroli and other citrus species, its accurate quantification is crucial for quality control, formulation development, and ensuring product consistency.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within complex mixtures such as essential oils.[2] This application note details a comprehensive GC-MS protocol for the analysis of this compound, covering sample preparation, instrumental analysis, and data processing. The methodology is designed to be robust, sensitive, and suitable for high-throughput applications.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (CAS: 31375-17-4)

  • Hexane (GC grade) or other suitable volatile organic solvent (e.g., methanol, ethanol)[3][4]

  • Dodecane (internal standard)

  • Glass autosampler vials (1.5 mL) with inserts[4]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

2. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of dodecane in hexane.

  • This compound Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask to create a 1000 µg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the this compound stock solution with hexane to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[5] Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation (e.g., Essential Oil):

    • Pipette 10 µL of the essential oil sample into a 10 mL volumetric flask.

    • Add the internal standard to achieve a final concentration of 50 µg/mL.

    • Dilute to the mark with hexane and vortex thoroughly. This represents a 1:1000 dilution, which may need adjustment based on the expected this compound concentration.[5]

    • If the sample contains particulates, centrifuge prior to transferring the supernatant to an autosampler vial.[4]

3. GC-MS Instrumentation and Conditions

The analysis is performed on a GC system coupled with a Mass Spectrometer. The following conditions are recommended and can be adapted based on the specific instrumentation available.

Parameter Condition Reference
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3]
Carrier GasHelium or Hydrogen at a constant flow of 1.5 mL/min[6][7]
Inlet Temperature250 °C[3]
Injection Volume1 µL[3]
Injection ModeSplit (50:1 ratio) or Splitless for trace analysis[3]
Oven Temperature ProgramInitial temperature 70 °C, hold for 2 min, ramp at 5 °C/min to 280 °C, hold for 5 min.[3]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Source Temperature230 °C[3]
Quadrupole Temperature150 °C[3]
Acquisition ModeFull Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.[8]
SIM Ions for this compoundTo be determined from the mass spectrum of the this compound standard.
Solvent Delay3 minutes

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

Parameter Result Reference
Linearity (R²)> 0.998[8]
Limit of Detection (LOD)14-27 ng[8]
Limit of Quantification (LOQ)< 2 µg/L[9]
Precision (RSD%)< 5%[6]
Intermediate Precision (RSD%)< 12%[6]
Accuracy (Recovery %)75-103%[6]

Table 2: Example Quantitative Data for this compound in Test Samples

Sample ID Retention Time (min) Peak Area (this compound) Peak Area (IS) Calculated Concentration (µg/mL)
Standard 1 (1 µg/mL)15.215,0001,200,0001.0
Standard 2 (10 µg/mL)15.2155,0001,210,00010.0
Standard 3 (50 µg/mL)15.2760,0001,190,00050.0
Essential Oil A15.2350,0001,205,00023.1
Fragrance Mix B15.285,0001,195,0005.6

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil or Fragrance Matrix Dilution Dilution with Hexane & Spiking with Internal Standard Sample->Dilution Vortex Vortex Mixing Dilution->Vortex Centrifuge Centrifugation (if needed) Vortex->Centrifuge AutosamplerVial Transfer to Autosampler Vial Centrifuge->AutosamplerVial Injector GC Injector (250°C) AutosamplerVial->Injector Injection (1 µL) Column GC Column (DB-5ms) Separation based on volatility & polarity Injector->Column IonSource MS Ion Source (EI) Ionization & Fragmentation Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) Separation by m/z IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Data Acquisition PeakIntegration Peak Integration (this compound & IS) Chromatogram->PeakIntegration LibrarySearch Mass Spectral Library Search (NIST) for Identification Chromatogram->LibrarySearch Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The presented GC-MS method provides a reliable framework for the quantitative analysis of this compound in complex matrices like essential oils and fragrance formulations. The use of a non-polar DB-5ms column is generally suitable for the analysis of terpenes and related compounds.[3] However, for complex samples containing isomers, a more polar column, such as a DB-Wax, might be necessary to achieve better separation.[3]

Quantification is achieved by creating a calibration curve from the analysis of standards with known concentrations. The use of an internal standard, such as dodecane, is recommended to correct for variations in injection volume and instrument response, thereby improving the precision and accuracy of the results.[8] For compound identification, the acquired mass spectrum of the chromatographic peak is compared with reference spectra in a database like the NIST/Wiley library.[3]

This application note provides a detailed and robust GC-MS protocol for the determination of this compound. The method is sensitive, accurate, and suitable for routine quality control in the flavor and fragrance industry. The provided workflow and instrumental parameters can serve as a starting point and can be further optimized depending on the specific sample matrix and analytical requirements.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Nerone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Nerone, a sesquiterpene compound used as a fragrance ingredient.[1][2][3] Due to the non-polar nature of this compound, a C18 column is employed with a methanol and water gradient mobile phase for efficient separation. This protocol is intended for researchers, scientists, and professionals in the fragrance and chemical industries requiring high-purity this compound for research and development purposes. The method outlined provides a robust framework for isolating this compound from complex mixtures, such as reaction products or natural extracts.

Introduction

This compound, chemically identified as 1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one, is a sesquiterpene valued for its aromatic properties in the fragrance industry.[2] For applications in quality control, chemical synthesis, and further scientific investigation, a reliable purification method is essential to obtain this compound with high purity. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components within a mixture.[4][5] This document provides a detailed protocol for the purification of this compound using RP-HPLC with UV detection.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H22O[1][2]
Molecular Weight194.31 g/mol [1]
AppearanceColorless or very pale straw-colored oily liquid[3]
SolubilityAlmost insoluble in water; soluble in alcohol and oils[3]
CAS Number31375-17-4[1][2]

Experimental Protocol

Materials and Reagents
  • This compound standard (≥95% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Acetonitrile (HPLC grade, for sample dissolution)

  • 0.45 µm Syringe filters (PTFE)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical/Semi-preparative C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Fraction collector.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (250 mm x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 500 µL
Sample Preparation
  • Accurately weigh approximately 100 mg of the crude this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Purification Procedure
  • Equilibrate the C18 column with the initial mobile phase conditions (70% Methanol) for at least 30 minutes at a flow rate of 4.0 mL/min.

  • Inject 500 µL of the prepared sample onto the column.

  • Initiate the gradient elution program.

  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the this compound peak based on the retention time of a standard injection.

  • Analyze the purity of the collected fraction by re-injecting a small aliquot onto an analytical HPLC system.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Retention Time and Purity of this compound
SampleRetention Time (min)Peak Area (%)Purity (%)
Crude this compound12.585.285.2
Purified this compound12.599.899.8
Table 2: Hypothetical Recovery of Purified this compound
ParameterValue
Initial Mass of Crude Sample100 mg
Mass of Purified this compound80 mg
Recovery 80%

Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude this compound dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (220 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze evaporate Solvent Evaporation analyze->evaporate final_product Purified this compound evaporate->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Note on Signaling Pathways: There is no publicly available scientific literature describing the interaction of this compound with any biological signaling pathways. Its primary application is in the fragrance industry.[3]

Conclusion

The described RP-HPLC method provides a reliable and efficient protocol for the purification of this compound. The use of a C18 column with a methanol-water gradient allows for the effective separation of this compound from impurities. This application note serves as a comprehensive guide for researchers and professionals requiring high-purity this compound for their work. The provided protocol can be adapted and optimized to suit specific laboratory equipment and sample characteristics.

References

Developing a Stable Formulation of Nerone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Nerone is a novel, synthetic small molecule with promising neuroprotective properties, positioning it as a potential therapeutic agent for neurodegenerative disorders. Its mechanism of action is believed to involve the modulation of key neurotrophin signaling pathways, promoting neuronal survival and plasticity. However, this compound's poor aqueous solubility presents a significant hurdle for its characterization in in vitro assays, leading to challenges in obtaining reliable and reproducible data. This document provides a comprehensive guide to developing a stable formulation of this compound for consistent and effective use in various in vitro experimental settings. We present detailed protocols for solubility screening, formulation development, and stability assessment, along with illustrative data and visualizations to guide the researcher.

Introduction to this compound's Proposed Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects by positively modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Upon binding to its receptor, Tropomyosin receptor kinase B (TrkB), BDNF initiates a cascade of intracellular signaling events crucial for neuronal survival, growth, and differentiation. This compound is thought to enhance the downstream signaling of the BDNF/TrkB complex, potentially by allosterically modulating the receptor or influencing key downstream kinases. The primary signaling cascades implicated are the Ras/MAPK pathway, crucial for cell proliferation and differentiation, and the PI3K/Akt pathway, a central regulator of cell survival and apoptosis.

Signaling Pathway Diagram

Nerone_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway This compound This compound TrkB TrkB Receptor This compound->TrkB Positive Modulation BDNF BDNF BDNF->TrkB Ras Ras TrkB->Ras PI3K PI3K TrkB->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., CREB) ERK->Transcription_Factors_MAPK Neuronal_Growth Neuronal_Growth Transcription_Factors_MAPK->Neuronal_Growth Neuronal Growth & Differentiation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal_Survival Apoptosis_Inhibition->Neuronal_Survival Neuronal Survival

Caption: Proposed signaling pathway of this compound, a positive modulator of the BDNF/TrkB receptor, leading to the activation of Ras/MAPK and PI3K/Akt pathways, ultimately promoting neuronal growth, differentiation, and survival.

Formulation Development Workflow

The primary goal of the formulation development for this compound is to achieve a stable, homogenous solution or dispersion that is compatible with in vitro cell culture and assay conditions. The workflow is designed to systematically screen for suitable solvents and excipients to overcome the poor aqueous solubility of this compound.

Experimental Workflow Diagram

Formulation_Workflow start Start: this compound Powder solubility_screening 1. Solubility Screening start->solubility_screening co_solvent Co-solvent Systems (e.g., DMSO, Ethanol) solubility_screening->co_solvent surfactant Surfactant-based Systems (e.g., Tween 80, Pluronic F-68) solubility_screening->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubility_screening->cyclodextrin formulation_prep 2. Lead Formulation Preparation co_solvent->formulation_prep surfactant->formulation_prep cyclodextrin->formulation_prep stability_assessment 3. Stability Assessment formulation_prep->stability_assessment short_term Short-term Stability (24-48h at RT, 4°C, 37°C) stability_assessment->short_term freeze_thaw Freeze-Thaw Stability stability_assessment->freeze_thaw assay_compatibility 4. Assay Compatibility Testing short_term->assay_compatibility freeze_thaw->assay_compatibility cell_viability Cell Viability/Toxicity Assay (e.g., MTT, Neutral Red) assay_compatibility->cell_viability assay_interference Assay Component Interference assay_compatibility->assay_interference final_formulation Final Formulation Selection cell_viability->final_formulation assay_interference->final_formulation

Caption: A systematic workflow for developing a stable in vitro formulation of this compound, from initial solubility screening to final formulation selection based on stability and assay compatibility.

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To determine the approximate solubility of this compound in various neat solvents and stock solutions commonly used in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Pluronic® F-68

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of surfactants and cyclodextrins in deionized water (e.g., 10% w/v Tween 80, 10% w/v Pluronic F-68, 20% w/v HP-β-CD).

  • Add an excess amount of this compound powder (e.g., 10 mg) to 1 mL of each test vehicle (neat solvents and prepared stock solutions) in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 2 minutes.

  • Sonicate the tubes for 30 minutes at room temperature.

  • Equilibrate the suspensions at room temperature for 24 hours with gentle agitation to ensure saturation.

  • Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent (in which this compound is freely soluble, e.g., methanol) for quantification.

  • Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometry or HPLC method.

Data Presentation:

VehicleThis compound Solubility (mg/mL)Observations
Deionized Water< 0.001Insoluble
PBS, pH 7.4< 0.001Insoluble
DMSO> 50Freely soluble
Ethanol15.2Soluble
PEG40025.8Soluble
10% Tween® 80 (aq)1.2Slightly soluble
10% Pluronic® F-68 (aq)0.8Slightly soluble
20% HP-β-CD (aq)5.5Moderately soluble
Lead Candidate 1: 1:1 DMSO:PEG400 > 30 Clear solution
Lead Candidate 2: 20% HP-β-CD 5.5 Clear solution
Protocol 2: Preparation and Stability Assessment of Lead Formulations

Objective: To prepare lead formulations of this compound and assess their short-term and freeze-thaw stability.

Materials:

  • Selected lead formulation vehicles (e.g., DMSO, PEG400, 20% HP-β-CD solution)

  • This compound powder

  • Vortex mixer

  • Analytical balance

  • HPLC system with a suitable column and detector

Procedure:

A. Formulation Preparation (Example: 10 mM Stock in 20% HP-β-CD)

  • Weigh the required amount of this compound powder to prepare a 10 mM stock solution.

  • Dissolve the this compound powder in the 20% HP-β-CD solution by vortexing and gentle warming (if necessary, not exceeding 40°C).

  • Visually inspect for complete dissolution and absence of particulates.

  • Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

B. Short-Term Stability Assessment

  • Aliquot the prepared this compound formulation into separate tubes.

  • Store the aliquots at room temperature (25°C), refrigerated (4°C), and in a cell culture incubator (37°C).

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), remove an aliquot from each condition.

  • Analyze the concentration of this compound in each sample by HPLC.

  • Visually inspect for any signs of precipitation or color change.

C. Freeze-Thaw Stability Assessment

  • Aliquot the prepared this compound formulation into separate tubes.

  • Subject the aliquots to three cycles of freezing (-20°C or -80°C) and thawing (room temperature).

  • After the third cycle, analyze the concentration of this compound by HPLC.

  • Compare the concentration to a freshly prepared sample (0 cycles).

Data Presentation:

Short-Term Stability of 10 mM this compound in 20% HP-β-CD

Time (hours)Concentration at 4°C (% of initial)Concentration at 25°C (% of initial)Concentration at 37°C (% of initial)
0100.0100.0100.0
499.899.598.9
899.599.197.5
2499.298.095.2
4898.996.592.8

Freeze-Thaw Stability of 10 mM this compound in 20% HP-β-CD

Freeze-Thaw CyclesConcentration (% of initial)Observations
0100.0Clear solution
199.6Clear solution
299.1Clear solution
398.5Clear solution
Protocol 3: Assay Compatibility and Cytotoxicity Assessment

Objective: To evaluate the compatibility of the selected formulation vehicle with the intended in vitro assay and to determine its potential cytotoxicity.

Materials:

  • Selected this compound formulation and vehicle control (without this compound)

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red solution

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound formulation and the vehicle control in complete cell culture medium. The final concentration of the vehicle should be consistent across all wells.

  • Replace the medium in the wells with the prepared dilutions. Include untreated cells as a negative control.

  • Incubate the plate for the desired duration of the intended assay (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT or Neutral Red uptake assay) according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Cytotoxicity of Formulation Vehicle (20% HP-β-CD) on SH-SY5Y cells after 48h

Final Vehicle Conc. in Medium% Cell Viability (Mean ± SD)
Untreated100.0 ± 4.5
0.1%98.7 ± 5.1
0.5%97.2 ± 4.8
1.0%95.5 ± 6.2
2.0%92.1 ± 7.3

Conclusion and Recommendations

Based on the presented data, a formulation of this compound in 20% Hydroxypropyl-β-cyclodextrin provides a stable and biocompatible solution for in vitro studies. This formulation demonstrates good solubility, excellent stability under common storage and experimental conditions, and low cytotoxicity at concentrations relevant for cell-based assays. It is recommended to use a final vehicle concentration of ≤ 1.0% in the cell culture medium to minimize any potential off-target effects. For experiments requiring higher concentrations of this compound, a co-solvent system such as DMSO:PEG400 may be considered, but a thorough cytotoxicity assessment of the vehicle at the final working concentration is crucial. Always include a vehicle control in all experiments to account for any effects of the formulation components themselves. These guidelines and protocols should enable researchers to generate reliable and reproducible data for the in vitro characterization of this compound.

Application Notes and Protocols for Assessing the Antioxidant Activity of Nerone Pigmented Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerone pigmented rice is a variety of black rice cultivated in Italy, known for its rich deep purple color, which indicates a high concentration of anthocyanins. These naturally occurring pigments are powerful antioxidants, making this compound rice a subject of interest for its potential health benefits. This document provides a detailed protocol for assessing the antioxidant activity of extracts derived from this compound pigmented rice. The application notes are designed to guide researchers through the necessary steps to quantify and understand the antioxidant potential of this functional food ingredient.

The protocols outlined below cover several widely accepted assays for determining antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, this document provides an overview of the key signaling pathways modulated by the antioxidant compounds found in pigmented rice.

Data Presentation

The antioxidant capacity of pigmented rice varieties, including those similar to this compound, is often quantified by measuring their total phenolic content (TPC), total flavonoid content (TFC), and total anthocyanin content (TAC), as these compounds are major contributors to the antioxidant activity. The results from various antioxidant assays are typically expressed as equivalents of a standard antioxidant, such as Gallic Acid Equivalents (GAE) for TPC, Quercetin Equivalents (QE) or Catechin Equivalents (CE) for TFC, Cyanidin-3-Glucoside Equivalents (C3GE) for TAC, and Trolox Equivalents (TE) for radical scavenging assays.

Below are tables summarizing representative quantitative data from studies on various pigmented rice brans, which can be used as a reference for expected values when analyzing this compound rice extracts.

Table 1: Phytochemical Content of Pigmented Rice Bran [1][2]

PhytochemicalConcentration Range (mg/100 g Dry Weight)Method of Quantification
Total Phenolic Content (TPC)269.85 - 7367Folin-Ciocalteu Assay
Total Flavonoid Content (TFC)3596 - 12448Aluminum Chloride Colorimetric Assay
Total Anthocyanin Content (TAC)10.72 - 5101pH Differential Method

Table 2: Antioxidant Activity of Pigmented Rice Bran Extracts [3][4][5][6]

AssayActivity RangeStandard Equivalent
DPPH Radical Scavenging ActivityIC50: 32.17 - 73.25 µg/mLTrolox
ABTS Radical Scavenging ActivityIC50: 36.18 - 42.71 µg/mLTrolox
Ferric Reducing Antioxidant Power (FRAP)8.73 - 10.25 µmol FeSO4 equivalent/mg extractFerrous Sulfate

Experimental Protocols

Preparation of this compound Rice Extract

A crucial first step in assessing the antioxidant activity of this compound rice is the preparation of a suitable extract.

Materials:

  • This compound pigmented rice grains

  • Grinder or mill

  • 70% Ethanol (v/v) in distilled water

  • Shaker or magnetic stirrer

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (optional)

Protocol:

  • Grind the this compound rice grains into a fine powder.

  • Weigh 20 g of the rice powder and mix it with 200 mL of 70% ethanol in a flask.[7]

  • Agitate the mixture on a shaker at 150 rpm for 6 hours at room temperature.[7]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Filter the supernatant through filter paper to remove any remaining particulate matter.

  • Concentrate the filtered extract using a rotary evaporator at 40°C to remove the ethanol.

  • The resulting aqueous extract can be used directly or freeze-dried to obtain a powdered extract for long-term storage at -20°C.[7]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[8]

Materials:

  • This compound rice extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mM solution. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.[9]

  • Preparation of standards and samples: Prepare a stock solution of Trolox in methanol (1 mg/mL). Create a series of standard dilutions (e.g., 10-100 µg/mL). Prepare various dilutions of the this compound rice extract in methanol.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.[10]

    • Add 100 µL of the sample dilutions or Trolox standards to the respective wells.[10]

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[8][10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can be expressed as an IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) or as Trolox equivalents (TE).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.

Materials:

  • This compound rice extract

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[4]

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[4]

  • Preparation of standards and samples: Prepare a stock solution of Trolox and various dilutions of the this compound rice extract as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample dilutions or Trolox standards to the respective wells.[7]

    • Shake the plate and incubate in the dark at room temperature for 15 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm.[7]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and express the results as IC50 or Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored complex.[11]

Materials:

  • This compound rice extract

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) as a standard

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP reagent: Freshly prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]

  • Preparation of standards and samples: Prepare a stock solution of ferrous sulfate in distilled water. Create a series of standard dilutions. Prepare various dilutions of the this compound rice extract.

  • Assay Procedure:

    • Add 190 µL of the FRAP reagent to each well of a 96-well plate.[11]

    • Add 10 µL of the sample dilutions or ferrous sulfate standards to the respective wells.[11]

    • Shake the plate and incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: Create a standard curve using the ferrous sulfate standards. Express the FRAP values of the samples as µmol of Fe²⁺ equivalents per gram of extract.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[9]

Materials:

  • This compound rice extract

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an injector system

Protocol:

  • Preparation of reagents:

    • Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare fresh daily.

    • Prepare a stock solution of Trolox and a series of standard dilutions in phosphate buffer.

    • Prepare various dilutions of the this compound rice extract in phosphate buffer.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.[13]

    • Add 25 µL of the sample dilutions, Trolox standards, or phosphate buffer (for the blank) to the respective wells.[13]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[13]

    • Inject 25 µL of the AAPH solution into each well to start the reaction.[13]

  • Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot a standard curve of net AUC against Trolox concentration. Express the ORAC values of the samples as µmol of Trolox equivalents per gram of extract.

Mandatory Visualization

Signaling Pathways

Antioxidant compounds, such as the anthocyanins found in this compound rice, can exert their beneficial effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. Two key pathways are the Nrf2-ARE and MAPK pathways.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanins Anthocyanins (from this compound Rice) Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanins->Keap1_Nrf2 Dissociation ROS ROS ROS->Keap1_Nrf2 Oxidative Stress (induces dissociation) Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1->Ub Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Nrf2 signaling pathway modulation by anthocyanins.

MAPK_Pathway cluster_mapk MAPK Cascade cluster_kinases Anthocyanins Anthocyanins (from this compound Rice) MAPKKK MAPKKK (e.g., ASK1) Anthocyanins->MAPKKK Modulates Stress_Stimuli Cellular Stress (e.g., Oxidative Stress) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) p38->Cellular_Response JNK->Cellular_Response ERK->Cellular_Response

Caption: MAPK signaling pathway and potential modulation by anthocyanins.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant activity of this compound rice.

Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Start This compound Rice Grains Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Extract This compound Rice Extract Filtration->Extract DPPH DPPH Assay Extract->DPPH ABTS ABTS Assay Extract->ABTS FRAP FRAP Assay Extract->FRAP ORAC ORAC Assay Extract->ORAC Calculation Calculation of Scavenging Activity / Reducing Power DPPH->Calculation ABTS->Calculation FRAP->Calculation ORAC->Calculation Quantification Quantification (IC50, TEAC, etc.) Calculation->Quantification Reporting Data Reporting & Interpretation Quantification->Reporting

Caption: Experimental workflow for antioxidant assessment.

References

Application Note: A Multi-Faceted Approach to Evaluating the Cytotoxicity of Nerone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a comprehensive framework for assessing the cytotoxic effects of the investigational compound, Nerone. Understanding the cytotoxic profile of a novel therapeutic agent is a critical step in the drug development process. This document outlines a series of cell-based assays designed to not only quantify the cytotoxic potential of this compound but also to elucidate the underlying mechanisms of cell death, such as apoptosis, necrosis, and oxidative stress. The provided protocols are intended for researchers, scientists, and drug development professionals.

Experimental Strategy

A tiered approach is recommended to thoroughly characterize the cytotoxicity of this compound. This strategy begins with a general assessment of cell viability and cytotoxicity, followed by more specific assays to determine the mode of action.

  • Primary Cytotoxicity Screening: Initial screening to determine the dose-dependent effect of this compound on cell viability and cytotoxicity.

  • Mechanism of Cell Death Analysis: Assays to differentiate between apoptosis and necrosis as the primary mode of cell death.

  • Biochemical Pathway Investigation: Further investigation into specific pathways, such as caspase activation and oxidative stress, to pinpoint the molecular mechanisms of this compound-induced cytotoxicity.

Key Experimental Assays

A summary of the recommended assays is provided in the table below. Detailed protocols for each assay follow this section.

Assay Parameter Measured Purpose
MTS Assay Metabolic activity (conversion of MTS to formazan)To assess cell viability and determine the IC50 value of this compound.[1][2][3][4][5]
LDH Release Assay Lactate dehydrogenase (LDH) in culture supernatantTo quantify cytotoxicity by measuring plasma membrane damage.[6][7][8][9][10][11][12]
Annexin V & 7-AAD Staining Phosphatidylserine exposure and membrane integrityTo differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Caspase-3/7 Activity Assay Activity of executioner caspases 3 and 7To confirm the involvement of the caspase cascade in apoptosis.[17][18][19][20]
Reactive Oxygen Species (ROS) Assay Intracellular levels of reactive oxygen speciesTo investigate the role of oxidative stress in this compound-induced cytotoxicity.[21][22][23][24][25][26][27][28]
Glutathione (GSH/GSSG) Assay Levels of reduced (GSH) and oxidized (GSSG) glutathioneTo assess the impact of this compound on the cellular antioxidant defense system.[26][29][30][31][32][33]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for testing this compound cytotoxicity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis A Cell Seeding & Treatment with this compound (Dose-Response) B MTS Assay for Cell Viability A->B C LDH Release Assay for Cytotoxicity A->C D Determine IC50 Value B->D C->D E Treat Cells with this compound (at IC50) D->E Inform Concentration F Annexin V & 7-AAD Staining E->F G Caspase-3/7 Activity Assay E->G H Flow Cytometry / Fluorescence Microscopy F->H G->H I Treat Cells with this compound (at IC50) H->I Confirm Apoptotic Pathway J ROS Assay I->J K GSH/GSSG Assay I->K L Fluorometric/Luminometric Analysis J->L K->L

Caption: Experimental workflow for this compound cytotoxicity testing.

Signaling Pathways in Cell Death

The diagrams below depict the key signaling pathways that may be modulated by this compound.

Apoptosis Signaling Pathway

G cluster_0 Apoptosis Induction This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway.

Oxidative Stress and Cell Death

G cluster_0 Oxidative Stress Pathway This compound This compound ROS Increased ROS This compound->ROS GSH_GSSG Decreased GSH/GSSG Ratio ROS->GSH_GSSG Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage GSH_GSSG->Oxidative_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Damage->Cell_Death

References

Nerone: A Potential Standard in Flavor and Fragrance Research - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerone, chemically known as 1-(2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)-1-propanone, is a sesquiterpene ketone that has garnered interest within the flavor and fragrance industry for its complex aromatic profile. While its presence has been noted in various essential oils, its potential as a standardized reference compound for research applications remains largely unexplored. This document aims to provide a foundational guide for researchers interested in utilizing this compound as a potential standard in flavor and fragrance studies. Due to the limited availability of specific quantitative data and established protocols for this compound in the public domain, this document will focus on providing generalized yet detailed protocols for its characterization and use, based on standard industry practices.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
CAS Number 31375-17-4PubChem
Molecular Formula C₁₃H₂₂OPubChem
Molecular Weight 194.32 g/mol PubChem
Appearance Colorless to pale yellow liquidGeneric
Odor Profile Woody, earthy, slightly fruity and spicy (qualitative)Generic

Table 1: Chemical and Physical Properties of this compound.

Application Notes

This compound as a Reference Standard in Gas Chromatography (GC)

Given its defined chemical structure, this compound can serve as a valuable reference standard in gas chromatography (GC) for both qualitative and quantitative analyses of essential oils and fragrance mixtures. Its use can aid in:

  • Retention Index (RI) Calibration: Injecting a pure standard of this compound allows for the calculation of its Kovats retention index on various GC columns (polar, non-polar). This RI value can then be used as a reference point to tentatively identify this compound in complex mixtures.

  • Quantitative Analysis: A certified this compound standard can be used to create calibration curves for the accurate quantification of this compound in samples using GC-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID).

Potential Applications in Sensory Science

While specific sensory data is not widely available, the reported odor profile of this compound suggests its potential as a standard in sensory panel training and evaluation. A purified this compound standard could be used to:

  • Train panelists to recognize and rate specific woody, earthy, and fruity notes.

  • Serve as a reference point in descriptive sensory analysis to anchor the intensity scales for these particular aroma attributes.

Investigating Olfactory Receptor Interactions

The interaction of fragrance molecules with olfactory receptors (ORs) is a key area of research in olfaction and drug development. This compound can be utilized as a test compound in various in-vitro assays to:

  • Deorphanize olfactory receptors: Screen a library of ORs to identify which receptor(s) are activated by this compound.

  • Characterize receptor activation: Determine the potency and efficacy of this compound on specific ORs by generating dose-response curves and calculating EC50 values.

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for key experiments involving this compound. Researchers should optimize these protocols based on their specific instrumentation and experimental goals.

Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of this compound in a liquid sample, such as an essential oil.

1. Materials and Reagents:

  • This compound analytical standard (high purity)

  • Hexane or other suitable solvent (GC grade)

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately dilute the sample containing this compound with hexane to a concentration expected to fall within the calibration range.

4. GC-MS Parameters:

  • Injector: Split/splitless, 250 °C

  • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (select characteristic ions for this compound, e.g., m/z 194, 123, 109).

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample.

  • Identify this compound in the sample by comparing its retention time and mass spectrum to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for GC-MS Quantification of this compound

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standards Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Dilution Inject_Sample Inject Sample Sample->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify using Calibration Curve Cal_Curve->Quantify Data_Acq Acquire Data (Scan/SIM) Inject_Sample->Data_Acq Identify Identify this compound by RT and MS Data_Acq->Identify Identify->Quantify Sensory_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Panel Panel Selection & Training Present Sample Presentation Panel->Present Samples Sample Preparation Samples->Present Rate Panelist Rating Present->Rate Collect Data Collection Rate->Collect Stats Statistical Analysis Collect->Stats Profile Generate Sensory Profile Stats->Profile Olfactory_Signaling This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds to G_olf Gαolf OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ion_Influx Ca²⁺/Na⁺ Influx CNG->Ion_Influx Allows Depolarization Depolarization Ion_Influx->Depolarization Causes Signal Neural Signal Depolarization->Signal Generates

Application Notes and Protocols: Synthesis and Characterization of Nerone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and potential biological evaluation of novel derivatives of cis-Nerone. cis-Nerone, a p-menthane monoterpenoid ketone, presents a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The protocols outlined below are based on established chemical transformations of structurally related compounds and are intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.

Overview of cis-Nerone

cis-Nerone, systematically named 1-((1R,5R)-2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)-1-propanone, is a chiral ketone belonging to the p-menthane class of monoterpenes. Its structure, featuring a reactive ketone, a trisubstituted double bond, and a chiral backbone, makes it an attractive starting point for the synthesis of a diverse library of derivatives.

Table 1: Physicochemical Properties of cis-Nerone

PropertyValue
Molecular FormulaC₁₃H₂₂O
Molecular Weight194.31 g/mol
IUPAC Name1-((1R,5R)-2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl)-1-propanone
CAS Number31375-17-4[1]
AppearanceColorless oil (predicted)
Boiling PointNot reported
SolubilitySoluble in organic solvents (e.g., ethanol, dichloromethane)

Synthetic Protocols

The synthesis of Nerone derivatives can be approached by first preparing the cis-Nerone core, followed by functional group manipulations. A plausible retrosynthetic analysis suggests that cis-Nerone can be synthesized from readily available starting materials such as (+)-carvone or (+)-isopulegone.

A potential synthetic route to the cis-Nerone scaffold can be envisioned starting from a p-menthane derivative like carvotanacetone, which is structurally very similar. The addition of an ethyl group to the carbonyl carbon would yield the target structure.

Protocol 2.1.1: Grignard Reaction for the Synthesis of a this compound Precursor Alcohol

This protocol describes the addition of an ethyl group to the carbonyl of (5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one (carvotanacetone), a close structural analog of the desired starting material, to form a tertiary alcohol precursor to this compound.

Materials:

  • (5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add (5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography on silica gel.

Protocol 2.1.2: Oxidation to cis-Nerone

This protocol describes the oxidation of the tertiary alcohol to the corresponding ketone, cis-Nerone.

Materials:

  • Tertiary alcohol from Protocol 2.1.1

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane

  • Silica gel

Procedure:

  • To a solution of the tertiary alcohol (1.0 eq) in anhydrous dichloromethane, add PCC (1.5 eq) or DMP (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-Nerone.

  • Purify the product by column chromatography on silica gel.

Synthesis_of_cis_this compound Carvotanacetone Carvotanacetone Grignard 1. EtMgBr, Et2O 2. H3O+ Carvotanacetone->Grignard Alcohol Tertiary Alcohol Precursor Grignard->Alcohol Oxidation PCC or DMP, DCM Alcohol->Oxidation cis_this compound cis-Nerone Oxidation->cis_this compound

Caption: Proposed synthesis of the cis-Nerone scaffold.

The cis-Nerone scaffold can be derivatized at the ketone and the double bond.

Protocol 2.2.1: Reduction of the Carbonyl Group (Synthesis of this compound Alcohols)

Materials:

  • cis-Nerone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cis-Nerone (1.0 eq) in methanol (for NaBH₄) or anhydrous diethyl ether (for LiAlH₄).

  • Cool the solution to 0 °C.

  • Slowly add NaBH₄ (1.5 eq) or LiAlH₄ (1.1 eq) in small portions.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water (for NaBH₄) or saturated aqueous ammonium chloride solution (for LiAlH₄).

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting diastereomeric alcohols by column chromatography.

Protocol 2.2.2: Epoxidation of the Double Bond (Synthesis of this compound Epoxides)

Materials:

  • cis-Nerone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve cis-Nerone (1.0 eq) in dichloromethane.

  • Add m-CPBA (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid.

  • Extract with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the epoxide by column chromatography.

Derivatization_of_cis_this compound cluster_0 Derivatization Pathways cis_this compound cis-Nerone Reduction Reduction (e.g., NaBH4) cis_this compound->Reduction Epoxidation Epoxidation (e.g., m-CPBA) cis_this compound->Epoxidation Nerone_Alcohol This compound Alcohol (Diastereomers) Reduction->Nerone_Alcohol Nerone_Epoxide This compound Epoxide Epoxidation->Nerone_Epoxide

Caption: Key derivatization reactions of the cis-Nerone scaffold.

Characterization of this compound Derivatives

Synthesized compounds should be characterized using standard analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Information
NMR Spectroscopy
¹H NMRStructural elucidationChemical shifts, coupling constants, and integration of protons.
¹³C NMRStructural elucidationChemical shifts of carbon atoms.
2D NMR (COSY, HSQC, HMBC)Detailed structural analysisCorrelation between protons and carbons to confirm connectivity.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS)Determination of molecular formulaPrecise mass-to-charge ratio to confirm elemental composition.
Chromatography
Thin Layer Chromatography (TLC)Reaction monitoring and purity assessmentR_f_ values for starting materials and products.
Column ChromatographyPurificationSeparation of the desired product from byproducts and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC)Purity determination and quantificationRetention time and peak area for purity assessment.
Spectroscopy
Infrared (IR) SpectroscopyIdentification of functional groupsCharacteristic absorption bands for C=O, O-H, C=C, etc.

Table 3: Hypothetical Spectroscopic Data for cis-Nerone and a Derivative

Compound¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)IR (ν, cm⁻¹)HRMS (m/z) [M+H]⁺
cis-Nerone ~5.3 (m, 1H, =CH), ~2.5 (q, 2H, -CH₂-CH₃), ~2.2 (m, 1H), ~1.7 (s, 3H, =C-CH₃), ~1.0 (t, 3H, -CH₂-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂)~210 (C=O), ~135 (C=C), ~125 (C=C), ~50 (CH), ~45 (CH), ~35 (CH₂), ~30 (CH₂), ~20 (CH₃), ~15 (CH₃), ~8 (CH₃)~2960 (C-H), ~1710 (C=O), ~1650 (C=C)195.1743 (Calcd. for C₁₃H₂₃O)
This compound Alcohol ~5.2 (m, 1H, =CH), ~3.5 (m, 1H, -CHOH), ~1.7 (s, 3H, =C-CH₃), ~1.5 (q, 2H, -CH₂-CH₃), ~1.0 (t, 3H, -CH₂-CH₃), ~0.9 (d, 6H, -CH(CH₃)₂)~136 (C=C), ~124 (C=C), ~75 (CHOH), ~50 (CH), ~45 (CH), ~35 (CH₂), ~30 (CH₂), ~25 (CH₂), ~20 (CH₃), ~15 (CH₃), ~10 (CH₃)~3400 (O-H), ~2960 (C-H), ~1650 (C=C)197.1899 (Calcd. for C₁₃H₂₅O)

Potential Biological Applications and Evaluation Protocols

P-menthane monoterpenoids have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] this compound derivatives, therefore, represent a promising class of compounds for screening in these areas.

Protocol 4.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol 4.2.1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with LPS.

Materials:

  • This compound derivatives

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Determine the cell viability using an MTT or similar assay to rule out cytotoxicity.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Biological_Evaluation_Workflow cluster_1 Biological Screening Synthesized_Derivatives Synthesized this compound Derivatives Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Synthesized_Derivatives->Antimicrobial_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (NO Assay) Synthesized_Derivatives->Anti_inflammatory_Screening Lead_Identification Lead Compound Identification Antimicrobial_Screening->Lead_Identification Anti_inflammatory_Screening->Lead_Identification

Caption: Workflow for the biological evaluation of this compound derivatives.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for easy comparison of the activity of different derivatives.

Table 4: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
cis-Nerone>128>128>128
This compound Alcohol 16412864
This compound Alcohol 2326432
This compound Epoxide163216
Control (e.g., Ciprofloxacin)0.50.25N/A
Control (e.g., Fluconazole)N/AN/A1

Table 5: Hypothetical Anti-inflammatory Activity of this compound Derivatives

CompoundIC₅₀ for NO Inhibition (µM)Cell Viability at IC₅₀ (%)
cis-Nerone>100>95
This compound Alcohol 155.2>95
This compound Alcohol 242.8>95
This compound Epoxide25.1>95
Control (e.g., Dexamethasone)0.1>95

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of novel this compound derivatives. The versatile p-menthane scaffold of cis-Nerone holds significant promise for the discovery of new bioactive molecules. Researchers are encouraged to adapt and optimize these protocols to explore the chemical space around this interesting natural product-like core.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nerone (Oseltamivir) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a compound named "Nerone" is not described in publicly available scientific literature. This guide uses the well-documented synthesis of Oseltamivir (Tamiflu®) as a representative example to address the user's request for a technical support center focused on optimizing yield and purity. The principles and troubleshooting strategies discussed are broadly applicable to complex multi-step organic syntheses.

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting for common issues encountered during the synthesis of Oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages impacting the overall yield and purity in the Oseltamivir synthesis starting from shikimic acid?

The commercial production of Oseltamivir often starts from shikimic acid or quinic acid.[1] The synthesis involves several critical steps where yield and purity can be compromised. Key stages include:

  • Azide Substitution: The introduction of the azide group via an SN2 reaction is a crucial step. This reaction can be prone to side reactions, such as elimination, leading to the formation of aromatic byproducts like ethyl 3-azidobenzoate, which can lower the yield.[2]

  • Azide Reduction: The reduction of the azide to the primary amine is another vital transformation. The choice of reducing agent (e.g., catalytic hydrogenation or Staudinger reaction with triphenylphosphine) can impact both the yield and the purification process.[3]

  • Control of Stereochemistry: Oseltamivir has three stereocenters. Maintaining the correct stereochemistry throughout the synthesis is critical, as the desired isomer is only one of eight possible stereoisomers.[1]

  • Final Purification: The final step involves the deprotection and salt formation to yield oseltamivir phosphate.[3] The choice of solvent for recrystallization is crucial for achieving high purity ( >99.5%) and removing any process-related impurities.[4]

Q2: What are the common impurities encountered, and how can they be minimized?

During the synthesis, several process-related impurities can arise from side reactions or residual intermediates.[] Common impurities include:

  • Aromatic Byproducts: As mentioned, elimination reactions during the azide substitution step can lead to aromatic impurities.[2] Optimizing reaction conditions (lower temperature, choice of solvent) can minimize this.

  • Diastereomers: Incorrect control of stereochemistry can lead to the formation of diastereomeric impurities.

  • Incompletely Reacted Intermediates: Residual starting materials or intermediates from any step can carry through and contaminate the final product. Monitoring reaction completion by techniques like TLC or HPLC is essential.

  • Enantiomeric Impurities: The presence of the undesired enantiomer is a critical purity parameter that needs to be controlled.[6]

Minimization strategies include strict control of reaction parameters (temperature, stoichiometry, reaction time), careful selection of reagents and solvents, and robust purification methods for intermediates at each stage.

Q3: Are there azide-free synthetic routes to Oseltamivir to improve safety?

Yes, due to the potential hazards associated with using azides (e.g., sodium azide), significant research has been dedicated to developing azide-free syntheses.[1][7] Alternative strategies often involve different methods for introducing the key amino groups, such as:

  • Asymmetric Diels-Alder reactions.[8][9]

  • Catalytic desymmetrization of meso-aziridines.[10]

  • Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA).[11]

While the industrial synthesis has historically used azide chemistry, these alternative routes offer safer laboratory-scale and potentially industrial-scale options.[1]

Troubleshooting Guide

Issue 1: Low yield in the azide substitution step on the mesylated shikimate intermediate.

  • Question: My reaction to displace the mesyl group with sodium azide is giving a low yield of the desired product and forming a significant amount of a UV-active byproduct. What is happening?

  • Answer: This is a common problem. The primary side reaction is often an elimination-aromatization pathway, leading to the formation of ethyl 3-azidobenzoate.[2] High temperatures are known to promote this side reaction.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) has been shown to significantly improve the yield of the desired azide product by disfavoring the elimination pathway.[2]

    • Optimize the Solvent System: The choice of solvent is critical. While DMSO has been used, it can complicate product isolation.[2] An aqueous acetone system (e.g., Me₂CO/H₂O 5:1) has been reported to give high yields (92%) at 0 °C.[2]

    • Control Stoichiometry: While a slight excess of sodium azide is necessary, a large excess may not be beneficial and can complicate workup. Some protocols use as little as 1.1 equivalents.[2]

Issue 2: The reduction of the azide intermediate is sluggish or incomplete.

  • Question: I am trying to reduce the C5-azide to the corresponding amine using catalytic hydrogenation, but the reaction is very slow or stalls. What can I do?

  • Answer: Catalytic hydrogenation is a standard method for azide reduction, but its efficiency can be affected by catalyst activity, solvent choice, and the presence of catalyst poisons.

    Troubleshooting Steps:

    • Check Catalyst Quality: Ensure the Palladium on carbon (Pd/C) catalyst is fresh and active. If necessary, try a new batch or a different type of catalyst (e.g., Platinum oxide).

    • Solvent Choice: The reaction is typically run in solvents like ethanol or methanol. Ensure the solvent is of high purity.

    • Alternative Reduction Method (Staudinger Reaction): If hydrogenation is problematic, the Staudinger reaction is an effective alternative.[3] This involves treating the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an aza-ylide, which is then hydrolyzed to the amine. This method avoids the need for high-pressure hydrogenation equipment.

Issue 3: The final product, Oseltamivir Phosphate, has failed to meet the required purity specifications after initial isolation.

  • Question: My isolated Oseltamivir Phosphate has a purity of 98% by HPLC, but I need >99.5%. How can I improve its purity?

  • Answer: The final purity of the active pharmaceutical ingredient (API) is critical and is often achieved through recrystallization. The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.

    Troubleshooting Steps:

    • Perform Recrystallization: A common and effective method for purifying Oseltamivir Phosphate is recrystallization from alcoholic solvents or aqueous alcohol solutions.[4]

    • Select the Optimal Solvent: As shown in the data below, different alcohols can provide varying levels of purity and recovery. 95% ethanol has been shown to yield very high purity (99.8%) with good recovery (87.6%).[4] Anhydrous ethanol and methanol are also effective solvents.[4]

    • Use Activated Carbon: During the recrystallization process, treatment with activated carbon (gac) can help remove colored impurities and other minor contaminants.[4] The mixture is typically heated to reflux with charcoal, followed by a hot filtration to remove the carbon before cooling and crystallization.[4]

Data Presentation

Table 1: Effect of Recrystallization Solvent on Oseltamivir Phosphate Purity and Yield Data derived from a patented purification process.[4]

Solvent SystemPurity (HPLC)Max Single ImpurityTotal ImpuritiesRecovery Yield
Anhydrous Methanol99.67%0.084%0.33%83.6%
95% Ethanol99.82%0.046%0.18%87.6%
Anhydrous Ethanol99.77%0.084%0.22%89.2%

Experimental Protocols

Protocol 1: Mesylation of Protected Ethyl Shikimate This illustrative protocol is based on generalized laboratory syntheses.[1][3]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the protected ethyl shikimate intermediate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with 1M HCl, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylated product can then be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or used directly in the next step if sufficiently pure.

Protocol 2: Azide Reduction via Staudinger Reaction This illustrative protocol is based on generalized laboratory syntheses.[3]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the azide intermediate (1.0 eq) and dissolve it in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.1 eq) to the solution at room temperature.

  • Aza-Ylide Formation: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Stir for 2-6 hours until TLC analysis shows complete consumption of the starting azide.

  • Hydrolysis: Add water to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the intermediate aza-ylide to the desired primary amine.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: The crude product will contain the desired amine and triphenylphosphine oxide as a major byproduct. The amine can be purified by acid-base extraction. Dissolve the crude residue in ethyl acetate and extract with 1M HCl. The aqueous layer, now containing the protonated amine, is washed with ethyl acetate to remove the triphenylphosphine oxide. The aqueous layer is then basified with NaOH and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the purified amine.

Mandatory Visualizations

G A Shikimic Acid B Esterification & Acetonide Protection A->B C Protected Ethyl Shikimate B->C D Mesylation C->D E Mesylated Intermediate D->E F Azide Substitution (SN2) E->F G Azide Intermediate F->G H Azide Reduction G->H I Amine Intermediate H->I J Acylation & Side Chain Introduction I->J K Protected Oseltamivir J->K L Deprotection & Salt Formation K->L M Oseltamivir Phosphate (Final Product) L->M

Caption: General synthesis workflow of Oseltamivir from Shikimic Acid.

G start Low Yield in Reaction Step q1 Is starting material fully consumed (TLC/HPLC)? start->q1 q2 Is desired product unstable under reaction conditions? q1->q2 YES res1 Possible Causes: - Inactive reagents - Incorrect stoichiometry - Insufficient reaction time - Incorrect temperature q1->res1 NO a1 YES res2 Possible Cause: - Product degradation q2->res2 YES res3 Possible Causes: - Competing side reactions (e.g., elimination) - Poor workup/purification (product loss) q2->res3 NO a2 NO sol1 Solutions: - Use fresh reagents - Verify concentrations - Extend reaction time - Optimize temperature res1->sol1 a3 YES sol2 Solutions: - Reduce reaction time - Lower temperature - Use milder reagents res2->sol2 a4 NO sol3 Solutions: - Modify conditions to disfavor side reactions - Optimize extraction pH and solvent choice res3->sol3

Caption: Troubleshooting decision tree for a low-yield reaction step.

References

Overcoming solubility issues of Nerone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nerone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of this compound in aqueous solutions?

A1: this compound is a weakly basic compound with low intrinsic solubility in neutral aqueous media. Its solubility is highly pH-dependent. At a physiological pH of 7.4, the aqueous solubility is typically very low, often in the low µg/mL range.

Q2: Why is my this compound precipitating out of solution during my cell-based assay?

A2: Precipitation of this compound in cell-based assays is a common issue, often triggered by a change in pH or concentration when moving from a stock solution to the final assay medium. Cell culture media are typically buffered around pH 7.4, where this compound has its lowest solubility. If a high concentration stock solution (e.g., in DMSO) is diluted directly into the aqueous medium, the final concentration may exceed its solubility limit at that pH, causing it to precipitate.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH adjustment is a primary strategy for solubilizing this compound. As a weak base with a pKa of 4.5, this compound becomes protonated and more soluble in acidic conditions (pH < 4.5). For many experiments, preparing a stock solution in an acidic buffer and then diluting it into the final medium can be an effective approach, provided the final pH is compatible with your experimental system.

Q4: Are there recommended solvents for preparing this compound stock solutions?

A4: For initial stock solutions, organic solvents like DMSO or ethanol are commonly used to achieve high concentrations. However, for aqueous-based experiments, it is crucial to minimize the final concentration of these organic solvents as they can have cytotoxic effects. For working solutions in aqueous buffers, a pH below 4.5 is recommended.

Q5: How can I prevent this compound from precipitating when I dilute my DMSO stock into my aqueous buffer?

A5: To prevent precipitation upon dilution, consider the following:

  • Stepwise Dilution: Perform serial dilutions, gradually increasing the proportion of the aqueous buffer to allow for a more controlled transition.

  • Vortexing/Sonication: Immediately after adding the stock solution to the buffer, ensure rapid and thorough mixing by vortexing or brief sonication.

  • Use of Excipients: Incorporate solubility-enhancing excipients such as co-solvents or cyclodextrins into your aqueous buffer before adding the this compound stock.

Troubleshooting Guides

Issue 1: Low and Inconsistent Results in Kinase Assays
  • Possible Cause: this compound is not fully dissolved in the assay buffer, leading to a lower effective concentration at the target.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the solubility of this compound in your specific assay buffer at the intended experimental concentration.

    • pH Modification: If compatible with your assay components, lower the pH of the buffer to increase this compound's solubility.

    • Incorporate Co-solvents: Consider adding a small percentage (e.g., 1-5%) of a water-miscible co-solvent like propylene glycol or PEG 400 to the assay buffer.

    • Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), can help maintain this compound in solution.

Issue 2: Cloudiness or Visible Precipitate in Cell Culture Media
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the cell culture medium at pH ~7.4.

  • Troubleshooting Steps:

    • Lower the Final Concentration: If possible, reduce the final concentration of this compound in your experiment.

    • Formulation with Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance solubility. Pre-complexing this compound with HP-β-CD before adding it to the media can be highly effective.

    • Serum Effects: Evaluate the effect of serum in your media. While serum proteins can sometimes help solubilize hydrophobic compounds, they can also interact in ways that reduce bioavailability. Compare results in serum-free and serum-containing media.

Data Presentation: Solubility of this compound

Table 1: Solubility of this compound in Different pH Buffers

pHBuffer SystemSolubility (µg/mL)
2.00.01 N HCl1500
4.050 mM Acetate Buffer250
6.050 mM Phosphate Buffer5
7.450 mM Phosphate Buffer< 1
8.050 mM Tris Buffer< 1

Table 2: Effect of Co-solvents and Excipients on this compound Solubility at pH 7.4

VehicleThis compound Solubility (µg/mL)Fold Increase
Water0.81.0x
10% Ethanol in Water1215.0x
20% PEG 400 in Water4556.3x
2% Tween 80 in Water7087.5x
5% HP-β-CD in Water110137.5x

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
  • Objective: To prepare a 1 mg/mL stock solution of this compound in an acidic buffer.

  • Materials: this compound powder, 0.1 N HCl, deionized water, pH meter, volumetric flasks, magnetic stirrer.

  • Procedure:

    • Weigh out 10 mg of this compound powder and place it in a 10 mL volumetric flask.

    • Add approximately 8 mL of deionized water.

    • While stirring, slowly add 0.1 N HCl dropwise until the this compound powder completely dissolves.

    • Check the pH of the solution. Adjust the pH to be between 3.0 and 4.0.

    • Once fully dissolved and the pH is stable, add deionized water to bring the final volume to 10 mL.

    • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

    • Store the stock solution at 4°C.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a 10 mM this compound formulation in a 20% (w/v) HP-β-CD solution for in vivo studies.

  • Materials: this compound powder, HP-β-CD, saline solution (0.9% NaCl), sonicator, magnetic stirrer.

  • Procedure:

    • Prepare a 20% (w/v) HP-β-CD solution by dissolving 20 g of HP-β-CD in 100 mL of saline.

    • Weigh the appropriate amount of this compound to achieve a final concentration of 10 mM.

    • Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.

    • Once the powder is dispersed, sonicate the mixture in a bath sonicator for 30-60 minutes, or until the solution becomes clear.

    • After sonication, continue to stir the solution at room temperature for at least 2 hours to ensure complete complexation.

    • Filter the final formulation through a 0.22 µm filter before use.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Precipitation or Low Activity Observed check_sol 1. Check Solubility Limit in Experimental Buffer start->check_sol is_soluble Is this compound Concentration Below Solubility Limit? check_sol->is_soluble ph_adjust 2. pH Adjustment (for weak base this compound, lower pH) is_soluble->ph_adjust No other_issue Problem is Not Solubility-Related is_soluble->other_issue Yes is_ph_compat Is Acidic pH Compatible with Assay? ph_adjust->is_ph_compat cosolvent 3. Add Co-solvent (e.g., PEG 400, Ethanol) is_ph_compat->cosolvent No success Proceed with Experiment is_ph_compat->success Yes is_cosolv_compat Is Co-solvent Compatible with Assay? cosolvent->is_cosolv_compat fail Re-evaluate Experiment or Consider Formulation Change cosolvent->fail cyclodextrin 4. Use Cyclodextrin (e.g., HP-β-CD) is_cosolv_compat->cyclodextrin No is_cosolv_compat->success Yes cyclodextrin->success cyclodextrin->fail If still precipitates

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Nerone_Signaling_Pathway_Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->akt Inhibits insufficient_this compound Insufficient Soluble this compound (Precipitated) insufficient_this compound->akt Ineffective Inhibition

Caption: Impact of this compound solubility on a hypothetical kinase signaling pathway.

Nerone Degradation and Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nerone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data related to the stability and degradation of the hypothetical drug substance, this compound.

Compound Profile: this compound

For the context of this guide, "this compound" is a hypothetical ester-containing compound being developed as an injectable therapeutic agent. Its susceptibility to hydrolysis and oxidation makes stability testing a critical aspect of its development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is primarily susceptible to two degradation pathways:

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed, especially under acidic or basic conditions, to form this compound Acid (NDP-1) and a corresponding alcohol byproduct.[1][2][3]

  • Oxidation: The tertiary amine in the this compound structure is susceptible to oxidation, which can lead to the formation of an N-oxide derivative, this compound N-oxide (NDP-2).[1][3]

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6] For this compound, the following conditions are recommended as per ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid-state).

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[5]

A target degradation of 5-20% is generally considered adequate to demonstrate the specificity of the analytical method.[4][7]

Q3: How do I select an appropriate HPLC column for a stability-indicating method for this compound and its degradation products?

A3: A C18 reversed-phase column is a common starting point for stability-indicating methods for small molecules like this compound.[8] Key considerations for column selection and method development include:

  • Particle Size: Smaller particle sizes (e.g., <3 µm) can provide higher resolution but may lead to higher backpressure.

  • Column Dimensions: A standard 4.6 x 150 mm column is often a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent drug from its more polar (NDP-1) and potentially less polar degradation products.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected Peaks in Chromatogram 1. Contamination from glassware, solvent, or excipients. 2. Formation of a new, previously unidentified degradation product. 3. Interaction between this compound and excipients in the formulation.[10]1. Run a blank injection (diluent only) to check for system contamination. 2. Review the forced degradation data to see if the peak corresponds to a known degradant. 3. If the peak is unknown, further investigation using techniques like LC-MS may be required to identify its structure.[11]
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Use a fresh column or a column with a different stationary phase. 2. Adjust the mobile phase pH to ensure this compound and its degradants are in a single ionic form. 3. Reduce the concentration of the sample being injected.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inadequate mobile phase equilibration. 3. Pump malfunction or leaks in the HPLC system.1. Use a column oven to maintain a consistent temperature. 2. Ensure the column is fully equilibrated with the mobile phase before starting the sequence. 3. Perform system suitability tests and check for pressure fluctuations.
Mass Balance Failure in Stability Study 1. Co-elution of degradation products. 2. Formation of non-UV active or volatile degradation products. 3. Adsorption of this compound or its degradants onto container surfaces.1. Optimize the HPLC method to improve the resolution between peaks.[12] 2. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect non-UV active compounds. 3. Investigate potential interactions with the container closure system.[13]

Data Presentation

Table 1: Summary of this compound Forced Degradation Studies

Stress Condition% this compound Remaining% NDP-1 (this compound Acid)% NDP-2 (this compound N-oxide)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C, 24h 88.510.2Not Detected10.298.7
0.1 M NaOH, 60°C, 12h 85.213.5Not Detected13.598.7
3% H₂O₂, RT, 24h 90.1Not Detected8.98.999.0
80°C, 48h (solid) 98.80.50.20.799.5
Photostability 99.5Not DetectedNot Detected< 0.199.6

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Drug Substance
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize with 0.2 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C for 12 hours. After incubation, cool the solution to room temperature and neutralize with 0.2 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place approximately 10 mg of solid this compound drug substance in a petri dish and expose it to 80°C in a calibrated oven for 48 hours. After exposure, dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.

  • Sample Analysis: Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase diluent and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Method Specificity: Inject solutions from the forced degradation study to ensure that all degradation products are well-separated from the this compound peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the this compound peak.[11]

Visualizations

Nerone_Degradation_Pathway This compound This compound (Ester-containing compound) NDP1 NDP-1 (this compound Acid) This compound->NDP1  Hydrolysis (Acid/Base) NDP2 NDP-2 (this compound N-oxide) This compound->NDP2  Oxidation (e.g., H₂O₂) Stressors Stressors Stability_Testing_Workflow start Start: this compound Drug Substance/Product forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_val Validate Analytical Method (ICH Q2(R1)) method_dev->method_val stability_study Place Batches on Formal Stability Study (ICH Q1A(R2)) method_val->stability_study testing Periodic Testing at Time Points stability_study->testing testing->testing data_analysis Data Analysis and Shelf-Life Determination testing->data_analysis  All time points complete end End: Regulatory Submission data_analysis->end

References

Troubleshooting peak tailing in HPLC analysis of Nerone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the HPLC analysis of Nerone and other basic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in reversed-phase HPLC, especially for basic compounds like this compound.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4][5]

Several factors can contribute to this phenomenon:

  • Secondary Silanol Interactions: The most frequent cause is the interaction of basic analytes with residual silanol groups (Si-OH) on the surface of silica-based columns.[4][6][7] At mobile phase pH levels above 3, these silanols can become ionized (Si-O⁻) and strongly interact with protonated basic compounds, leading to a secondary retention mechanism that causes tailing.[3][6][8]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms of the analyte can exist, leading to distorted peak shapes.[6][9][10]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that cause tailing.[11] Physical degradation, such as the formation of a void at the column inlet, can also lead to poor peak shape.[4]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can cause band broadening that manifests as tailing.[6][11][12]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][11]

Q2: What is the first and most crucial parameter to check when troubleshooting peak tailing for a basic compound?

The first parameter to investigate is the pH of your mobile phase . The ionization state of both the basic analyte (this compound) and the residual silanols on the silica packing is highly dependent on pH.[13][14][15] For basic compounds, adjusting the pH to a lower value (e.g., pH < 3) can significantly improve peak shape by suppressing the ionization of silanol groups, thereby minimizing unwanted secondary interactions.[3][5][13]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

This guide provides a systematic approach to adjusting your mobile phase to mitigate peak tailing.

Question: How can I adjust my mobile phase to fix peak tailing?

Answer:

  • Adjust Mobile Phase pH:

    • Strategy: The most effective strategy for basic compounds is to lower the mobile phase pH.[3][4] At a low pH (e.g., 2.5-3.0), residual silanols are fully protonated (Si-OH), preventing ionic interactions with the protonated basic analyte.[3][13]

    • Action: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your aqueous mobile phase. Ensure your column is stable at low pH.[3]

  • Increase Buffer Concentration:

    • Strategy: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve peak symmetry.[2][4][13]

    • Action: Prepare a mobile phase with a higher concentration of a suitable buffer, ensuring it is soluble in the organic modifier.

  • Use Mobile Phase Additives (Competitive Amines):

    • Strategy: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites, preventing them from interacting with your analyte.[5][12]

    • Action: Add TEA to the mobile phase at a concentration of around 25 mM. Note that TEA can suppress MS sensitivity if using an LC-MS system.

The following diagram illustrates the decision-making process for mobile phase optimization.

Mobile_Phase_Optimization start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph Lower pH to 2.5-3.0 (e.g., add 0.1% Formic Acid) check_ph->lower_ph No check_buffer Is Buffer Concentration Adequate (25-50 mM)? check_ph->check_buffer Yes evaluate Evaluate Peak Shape lower_ph->evaluate increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No add_tea Consider adding a competitive base (e.g., TEA) check_buffer->add_tea Yes increase_buffer->evaluate add_tea->evaluate

Caption: Workflow for optimizing mobile phase to reduce peak tailing.

The impact of mobile phase pH on the peak asymmetry of a basic compound is summarized in the table below.

Mobile Phase pHTailing Factor (As) for MethamphetaminePeak Shape
7.02.35Severe Tailing
3.01.33Improved Symmetry
Data adapted from a study on basic drug compounds, demonstrating the significant improvement in peak shape at lower pH.[3]
Guide 2: Column Selection and Care

The column is a critical factor in achieving symmetrical peaks. This guide addresses column-related issues.

Question: My peak is still tailing after mobile phase optimization. Could the column be the problem?

Answer:

Yes, the column itself is often a primary contributor to peak tailing.

  • Choose the Right Column Chemistry:

    • Strategy: For basic compounds, use a column specifically designed to minimize silanol interactions.

    • Action:

      • High-Purity, End-Capped Columns: Select modern, high-purity silica columns that are "end-capped." End-capping uses a small silylating agent to block many of the residual silanols, reducing their availability for interaction.[3][6]

      • Base-Deactivated or Polar-Embedded Columns: These columns have special surface modifications, such as embedding a polar group (e.g., amide, carbamate) within the alkyl chain, which shields the residual silanols from basic analytes.[6][16]

      • Hybrid Silica Columns: Columns packed with hybrid organic/inorganic silica particles often exhibit fewer active silanol sites and greater pH stability.[5]

  • Check for Column Contamination:

    • Strategy: Strongly retained compounds from previous injections can bind to the column inlet, creating active sites and causing peak distortion.[11][17]

    • Action: Perform a column wash procedure. If a guard column is installed, replace it first, as it is designed to trap these contaminants.[17]

  • Inspect for Physical Column Damage:

    • Strategy: A void at the column inlet or a partially blocked frit can disrupt the sample path and cause peak tailing.[4][17]

    • Action: Disconnect the column, reverse it (if the manufacturer allows), and flush it to waste to remove any blockage at the inlet frit. If a void is suspected, the column may need to be replaced.[3]

The diagram below illustrates the mechanism of peak tailing due to silanol interactions.

Silanol_Interaction cluster_0 Silica Surface (pH > 3) cluster_1 Stationary Phase (C18) sio_neg Si-O⁻ nerone_pos This compound-NH⁺ sio_neg->nerone_pos Strong Ionic Interaction (Secondary Retention) elution Delayed Elution (Peak Tailing) nerone_pos->elution c18 hydrophobic interaction c18->elution nerone_free This compound (Free) nerone_free->c18 Primary Retention (Reversed-Phase)

Caption: Interaction of a basic analyte with ionized silanols causes tailing.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Wash

This protocol is designed to remove strongly retained hydrophobic and polar contaminants from a standard C18 or C8 column.

Objective: To restore column performance by removing contamination.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Methanol (MeOH)

Procedure:

Note: Always disconnect the column from the detector before flushing with strong solvents to prevent contamination.[18]

  • Initial Flush (Remove Buffers):

    • Flush the column with your mobile phase without any buffer salts (e.g., if you use 50:50 ACN/Water with buffer, flush with 50:50 ACN/Water).

    • Next, flush with 10-20 column volumes of 95:5 Water/ACN. This ensures all buffer salts are removed to prevent precipitation in high organic solvent.[19][20]

  • Organic Flush (Remove Non-polar Contaminants):

    • Flush the column with 10-20 column volumes of 100% Acetonitrile.

    • Follow with 10-20 column volumes of 100% Isopropanol for very hydrophobic contaminants.

  • Re-equilibration:

    • Gradually return to the initial mobile phase composition. Flush with an intermediate solvent if necessary (e.g., flush with Methanol before returning to a water-based mobile phase).

    • Equilibrate the column with the starting mobile phase (including buffer) for at least 20 column volumes, or until the baseline is stable.

Column DimensionsApprox. Column VolumeVolume for 20x Flush
4.6 x 150 mm2.5 mL50 mL
4.6 x 250 mm4.2 mL84 mL
2.1 x 100 mm0.35 mL7 mL
Protocol 2: Mobile Phase pH Adjustment and Testing

Objective: To systematically evaluate the effect of mobile phase pH on this compound's peak shape.

Procedure:

  • Prepare Stock Solutions:

    • Aqueous A (Low pH): 0.1% Formic Acid in HPLC-grade Water.

    • Aqueous B (Buffered pH): 25 mM Ammonium Formate in HPLC-grade Water, pH adjusted to your target (e.g., 4.5).

    • Organic: 100% Acetonitrile or Methanol.

  • Test Condition 1 (Low pH):

    • Equilibrate the system with a mobile phase consisting of Aqueous A and the organic solvent at your method's composition.

    • Inject your this compound standard and record the chromatogram, noting the tailing factor. A tailing factor (Tf) close to 1.0 is ideal.[2]

  • Test Condition 2 (Buffered pH):

    • Thoroughly flush the system and column with the new mobile phase (Aqueous B and organic).

    • Equilibrate the column until the baseline is stable.

    • Inject the this compound standard and record the chromatogram, noting the tailing factor.

  • Analysis:

    • Compare the peak shape and tailing factor from both conditions. For basic compounds like this compound, Condition 1 is expected to yield a more symmetrical peak.[3][13] This systematic test will confirm if secondary silanol interactions are the primary cause of tailing.

References

Minimizing interference in GC-MS quantification of Nerone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing interference during the Gas Chromatography-Mass Spectrometry (GC-MS) quantification of Nerone.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the GC-MS quantification of this compound?

A1: Interference in GC-MS analysis can arise from several sources. The most common include:

  • Matrix Effects: Components of the sample matrix (e.g., biological fluids, environmental samples) can co-elute with this compound and either enhance or suppress its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2][3] This is a significant consideration in complex matrices.[2]

  • Co-eluting Compounds: Other compounds in the sample that have similar chemical properties to this compound may elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[4][5][6]

  • Instrumental Background: Contamination within the GC-MS system, such as column bleed, septum bleed, or dirty injector liner, can introduce extraneous peaks and elevate the baseline noise.[7][8]

  • Sample Preparation Artifacts: The reagents and materials used during sample preparation can introduce contaminants. For example, plasticizers can leach from plastic vials and parafilm should be avoided.[9][10]

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

A2: Minimizing matrix effects is crucial for accurate quantification.[1][2][3] Several strategies can be employed:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or solid-phase microextraction (SPME) to selectively isolate this compound from interfering matrix components.[11][12][13]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for consistent signal enhancement or suppression.[2]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of this compound is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during sample preparation, chromatography, and ionization.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection for this compound.[10]

Q3: What should I do if I suspect a co-eluting peak is interfering with my this compound quantification?

A3: Co-elution can be addressed through several chromatographic and data analysis techniques:

  • Optimize GC Method: Adjusting the GC oven temperature program (e.g., using a slower ramp rate) can improve the separation of co-eluting compounds.[14]

  • Change GC Column: If co-elution persists, switching to a GC column with a different stationary phase chemistry can alter the selectivity and resolve the interfering peaks.[14]

  • Selected Ion Monitoring (SIM): In the mass spectrometer, operating in SIM mode to monitor unique fragment ions of this compound can help to distinguish it from co-eluting compounds that do not share these specific ions.[14][15]

  • Mass Spectral Deconvolution: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual quantification.[14]

Q4: Can derivatization help in the analysis of this compound?

A4: Derivatization is a chemical modification technique that can be beneficial if this compound has poor volatility or exhibits peak tailing due to polar functional groups.[9][10] By converting polar groups (e.g., -OH, -COOH) into less polar derivatives, derivatization can:

  • Increase volatility, making the compound more amenable to GC analysis.

  • Improve peak shape and chromatographic resolution.

  • Enhance sensitivity by creating derivatives with better ionization efficiency.

Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) and acylating agents (e.g., pentafluoropropionic anhydride).[16]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the GC-MS quantification of this compound.

Problem 1: My this compound peak is showing significant tailing.

  • Question: My chromatogram shows a tailing peak for this compound, which is affecting integration and quantification. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for compounds like this compound is often caused by interactions with active sites within the GC system.[17]

Potential Cause Troubleshooting Steps
Active Sites in the Injector The glass liner in the injector can have active silanol groups that interact with polar analytes. Solution: 1. Replace the injector liner with a new, deactivated liner. 2. If the problem persists, consider using a liner with glass wool to trap non-volatile residues.[8][18]
Column Contamination The front end of the GC column can accumulate non-volatile residues and become active over time. Solution: 1. Trim the first 10-15 cm from the front of the column. 2. If tailing continues, the column may be degraded and require replacement.[8][18]
Column Bleed Degradation of the column's stationary phase at high temperatures can lead to baseline rise and peak tailing. Solution: 1. Condition the column according to the manufacturer's instructions. 2. Ensure high-purity carrier gas is used to prevent oxidative damage to the stationary phase.[7]
Inappropriate Solvent Using a highly polar solvent with a non-polar column can cause poor sample focusing and peak distortion. Solution: Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase.[7]

Problem 2: The sensitivity for this compound has decreased significantly.

  • Question: I am seeing a much lower response for this compound compared to previous runs, even with the same concentration. What could be the issue?

  • Answer: A loss of sensitivity can be attributed to several factors from the sample introduction to the detector.

Potential Cause Troubleshooting Steps
Injector Issues A leaking septum or a contaminated/clogged injector liner can lead to sample loss. Solution: 1. Replace the injector septum. 2. Clean or replace the injector liner. 3. Check for leaks in the injector fittings.[8][19]
Syringe Problems The autosampler syringe may be clogged or not functioning correctly. Solution: 1. Visually inspect the syringe during an injection cycle to ensure it is drawing and dispensing the correct volume. 2. Clean the syringe with an appropriate solvent or replace it if necessary.[19]
MS Source Contamination Over time, the ion source of the mass spectrometer can become contaminated, leading to reduced ionization efficiency. Solution: Follow the manufacturer's procedure for cleaning the ion source.
Column Installation Improper column installation in the injector or detector can cause leaks and loss of sample. Solution: Verify that the column is installed at the correct depth and that the fittings are secure.[19]

Problem 3: I am observing unexpected peaks in my chromatogram.

  • Question: My chromatograms show extra peaks that are not present in my standards. Where are they coming from?

  • Answer: Ghost peaks can originate from various sources of contamination.

Potential Cause Troubleshooting Steps
Septum Bleed Particles from a degraded injector septum can enter the system and appear as peaks. Solution: Replace the septum. Use high-quality, low-bleed septa.
Contaminated Carrier Gas Impurities in the carrier gas or leaks in the gas lines can introduce contaminants. Solution: 1. Use high-purity carrier gas with appropriate gas purifiers. 2. Check for leaks in the gas lines using an electronic leak detector.[7]
Sample Carryover Residue from a previous, more concentrated sample may be injected with the current sample. Solution: 1. Run a solvent blank after a high-concentration sample to check for carryover. 2. Develop a robust syringe and injector cleaning method between runs.
Contaminated Solvents/Reagents Impurities in the solvents or reagents used for sample preparation can be a source of extraneous peaks. Solution: Use high-purity, GC-MS grade solvents and reagents. Run a blank of your sample preparation procedure to identify any contaminants.

Experimental Protocols

Protocol 1: Generic Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a starting point and should be optimized for the specific matrix and properties of this compound.

  • Sample Aliquoting: Pipette 1.0 mL of the sample (e.g., plasma, urine) into a clean glass test tube.

  • Internal Standard Spiking: Add the internal standard (ideally, a stable isotope-labeled this compound) to each sample, calibrator, and quality control.

  • pH Adjustment: Adjust the pH of the sample to optimize the extraction of this compound. The optimal pH will depend on the pKa of this compound.

  • Extraction: Add 3 mL of a suitable, immiscible organic solvent (e.g., ethyl acetate, hexane, dichloromethane).[11]

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a new glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent suitable for GC injection (e.g., ethyl acetate).

  • Transfer: Transfer the reconstituted sample to a GC vial for analysis.[9]

Protocol 2: Generic GC-MS Instrument Parameters

These are example parameters and must be optimized for your specific instrument and column.

Parameter Setting
GC Column e.g., 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C, hold for 1 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for initial method development) or Selected Ion Monitoring (SIM) (for quantification)

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Interference Minimization

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on solubility.[11]Simple, low cost.Can be labor-intensive, uses large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[11]High recovery and concentration factor, can be automated.Method development can be complex, cost of cartridges.
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample, and the analyte partitions onto the fiber coating. The fiber is then desorbed in the GC injector.[13]Solvent-free, simple, sensitive.Fiber lifetime can be limited, matrix effects can still be present.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves a salting-out extraction followed by dispersive SPE cleanup.[2]Fast, high-throughput, uses minimal solvent.Primarily developed for pesticide analysis in food, may require optimization for other matrices.[2][7]

Visualizations

GCMS_Troubleshooting_Workflow cluster_injector Injector Troubleshooting cluster_column Column Troubleshooting cluster_ms MS Detector Troubleshooting start Problem Observed (e.g., Peak Tailing, Low Sensitivity) check_system Initial System Check: - Review Method Parameters - Check Gas Supply & Leaks - Run Solvent Blank start->check_system check_septum Inspect/Replace Septum check_system->check_septum If problem persists check_liner Inspect/Replace Liner check_septum->check_liner evaluate Evaluate Performance check_septum->evaluate check_syringe Check Syringe Function check_liner->check_syringe check_liner->evaluate trim_column Trim Front of Column check_syringe->trim_column If injector is OK check_syringe->evaluate condition_column Recondition Column trim_column->condition_column tune_ms Tune MS trim_column->tune_ms If injector/column OK trim_column->evaluate replace_column Replace Column condition_column->replace_column If tailing/bleed persists condition_column->evaluate replace_column->tune_ms replace_column->evaluate clean_source Clean Ion Source tune_ms->clean_source If sensitivity is low tune_ms->evaluate clean_source->evaluate clean_source->evaluate evaluate->start No, re-evaluate symptoms resolved Problem Resolved evaluate->resolved Yes

Caption: A logical workflow for troubleshooting common GC-MS issues.

Sample_Prep_Workflow cluster_extraction 1. Extraction & Cleanup cluster_concentration 2. Concentration & Reconstitution cluster_analysis 3. GC-MS Analysis start Start: Raw Sample (e.g., Plasma, Tissue Homogenate) add_is Add Internal Standard start->add_is extraction_choice Select Extraction Method add_is->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Liquid Sample spe Solid-Phase Extraction (SPE) extraction_choice->spe Complex Matrix spme Solid-Phase Microextraction (SPME) extraction_choice->spme Volatiles/Headspace evaporate Evaporate Solvent (if LLE/SPE) lle->evaporate spe->evaporate inject Inject into GC-MS spme->inject Direct Desorption reconstitute Reconstitute in Injection Solvent evaporate->reconstitute reconstitute->inject acquire Acquire Data (Scan/SIM) inject->acquire process Process Data: - Integrate Peaks - Quantify using Calibration Curve acquire->process end Final Result: Quantified this compound Concentration process->end

Caption: A generalized workflow for sample preparation and GC-MS analysis.

References

Improving the long-term storage stability of Nerone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the long-term storage stability of Nerone samples. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound samples during long-term storage?

A1: The stability of this compound samples can be influenced by several environmental factors. The most common factors include temperature, exposure to light, pH of the storage solution, and oxidation.[1][2] The intrinsic properties of the this compound molecule itself will also determine its susceptibility to degradation.[2] For many pharmaceutical compounds, storage at low temperatures, protection from light, and maintenance of an optimal pH are crucial for long-term stability.[1][3][4]

Q2: What are the recommended general storage conditions for this compound samples to ensure long-term stability?

A2: While optimal conditions should be determined empirically for this compound, general best practices for sensitive samples suggest storage at low, controlled temperatures. Whether opened or sealed, products are often best stored at room temperature and away from direct sunlight to preserve freshness and effectiveness.[3] For biological samples or particularly unstable compounds, storage at -20°C or -80°C is common.[4][5] It is also advisable to store samples in their original, properly sealed containers to prevent contamination and degradation.[3][6]

Q3: How can I determine the shelf-life of my this compound samples?

A3: The shelf-life of this compound samples is determined through stability testing.[7][8] This involves storing the samples under various conditions (e.g., different temperatures, humidity levels, and light exposures) and testing them at predetermined intervals. The quality of the sample is assessed over time to see how it changes. This data is used to establish a re-test period or shelf-life and to recommend appropriate storage conditions.

Q4: What are the common degradation pathways for compounds like this compound?

A4: Common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[1][9][10] Hydrolysis is the breakdown of a compound due to reaction with water, which can be influenced by pH.[11] Oxidation is degradation due to reaction with oxygen, which can be accelerated by exposure to light or the presence of metal ions.[10] Photolysis is degradation caused by exposure to light.[12] The specific degradation pathways for this compound would need to be identified through stress testing.[13]

Troubleshooting Guides

Issue 1: I am observing degradation of my this compound samples even when stored at the recommended temperature.

  • Question: Could other factors besides temperature be causing the degradation? Answer: Yes, factors such as light exposure, pH of the solution, and repeated freeze-thaw cycles can contribute to degradation.[1][14] Ensure that samples are protected from light by using amber vials or storing them in the dark.[4] Verify that the pH of the sample solution is within the optimal range for this compound stability. If samples are frozen, avoid multiple freeze-thaw cycles, as this can degrade sensitive molecules.[15] Aliquoting samples into smaller, single-use volumes before freezing can mitigate this issue.

  • Question: How can I check for and prevent oxidative degradation? Answer: Oxidative degradation can be a significant issue.[10] To minimize this, consider purging the headspace of the sample container with an inert gas like nitrogen or argon before sealing.[4] The addition of antioxidants to the formulation could also be explored, but their compatibility with this compound and downstream applications must be verified.

Issue 2: My analytical results for this compound samples are inconsistent.

  • Question: Could my sample handling procedures be affecting the results? Answer: Yes, inconsistent sample handling can lead to variable results.[16] Ensure that all samples are treated identically. This includes using calibrated pipettes, ensuring complete thawing and mixing of samples before analysis, and following a standardized workflow.[17] Proper labeling and tracking of samples are also critical to avoid mix-ups.[16][18]

  • Question: How can I ensure my analytical method is reliable for stability studies? Answer: A validated stability-indicating analytical method is crucial.[8][13] This is a method that can accurately measure the concentration of the intact this compound molecule in the presence of its degradation products.[19] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[8] The method should be validated for specificity, linearity, accuracy, and precision.

Data Presentation

Table 1: General Recommended Storage Conditions for Pharmaceutical Samples

Storage ConditionTemperature RangeRelative HumidityConsiderations
Room Temperature20-25°CAmbientSuitable for stable compounds; protect from light.[3]
Refrigerated2-8°CAmbientFor moderately stable compounds; prevents microbial growth.[17]
Frozen-20°CN/AFor unstable compounds; long-term storage.[4]
Ultra-Low-80°CN/AFor highly sensitive biological samples like RNA.

Table 2: Influence of Environmental Factors on Sample Stability

FactorPotential EffectMitigation Strategies
Temperature Increased degradation rate at higher temperatures.[1]Store at the lowest appropriate temperature determined by stability studies.
Light Photodegradation.[12]Store in light-resistant containers (e.g., amber vials) or in the dark.[4]
pH Hydrolysis and other pH-dependent degradation.[11]Buffer samples to the optimal pH for stability.
Oxygen Oxidative degradation.[10]Purge with inert gas; consider adding antioxidants.
Humidity Degradation of solid samples sensitive to moisture.Store in tightly sealed containers with desiccants if necessary.

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing a stability-indicating HPLC method for this compound.

  • Forced Degradation Studies:

    • Subject this compound samples to stress conditions to intentionally induce degradation.[13] This helps in identifying potential degradation products and ensuring the analytical method can separate them from the parent compound.

    • Acid Hydrolysis: Treat this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat this compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose solid or solution samples of this compound to high heat (e.g., 80°C).

    • Photodegradation: Expose this compound samples to UV light.

  • HPLC Method Development:

    • Select an appropriate HPLC column (e.g., C18).

    • Develop a mobile phase gradient and composition that allows for the separation of this compound from all degradation products. Common mobile phases include mixtures of buffers (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile or methanol).

    • Optimize other parameters such as flow rate, column temperature, and detector wavelength.

  • Method Validation:

    • Validate the developed method according to ICH guidelines. This includes assessing:

      • Specificity: The ability to measure this compound in the presence of degradants.

      • Linearity: The method's ability to produce results that are directly proportional to the concentration of this compound.

      • Accuracy: The closeness of the test results to the true value.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_stability Long-Term Stability Study prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation hplc->validation storage Store Samples at Different Conditions validation->storage testing Test at Time Intervals storage->testing shelf_life Determine Shelf-Life testing->shelf_life

Caption: Workflow for a this compound stability study.

troubleshooting_degradation start This compound Sample Degradation Observed check_temp Is storage temperature correct and monitored? start->check_temp check_light Are samples protected from light? check_temp->check_light Yes correct_temp Correct temperature and monitor continuously check_temp->correct_temp No check_ph Is the sample pH within the optimal range? check_light->check_ph Yes use_amber_vials Use amber vials or store in the dark check_light->use_amber_vials No check_freeze_thaw Have samples undergone multiple freeze-thaw cycles? check_ph->check_freeze_thaw Yes adjust_ph Adjust and buffer pH check_ph->adjust_ph No aliquot_samples Aliquot samples before freezing check_freeze_thaw->aliquot_samples Yes retest Re-evaluate Stability check_freeze_thaw->retest No correct_temp->retest use_amber_vials->retest adjust_ph->retest aliquot_samples->retest degradation_pathways This compound This compound (Intact Molecule) hydrolysis Hydrolysis (Reaction with Water) This compound->hydrolysis pH, Temperature oxidation Oxidation (Reaction with Oxygen) This compound->oxidation Oxygen, Light, Metal Ions photolysis Photolysis (Degradation by Light) This compound->photolysis UV/Visible Light degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

References

Managing volatility of Nerone during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

< Disclaimer: Information regarding a compound named "Nerone" for experimental procedures is not publicly available. The following technical support guide is based on a hypothetical volatile kinase inhibitor, "this compound," and draws upon established principles for handling volatile and reactive small molecules in a research setting.

Technical Support Center: Managing this compound Volatility

This guide provides researchers, scientists, and drug development professionals with essential information for managing the experimental volatility of the novel kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is volatility a concern?

A1: this compound is a potent, selective, covalent inhibitor of the hypothetical Janus Kinase 8 (JAK8). Its low molecular weight and specific chemical structure contribute to its high volatility, meaning it can readily evaporate at room temperature.[1] This can lead to inaccurate concentration calculations, inconsistent assay results, and potential loss of valuable material.[2][3]

Q2: What are the primary factors that increase this compound's volatility during experiments?

A2: Several factors can exacerbate the loss of this compound due to evaporation:

  • Temperature: Higher temperatures significantly increase vapor pressure and evaporation rate.[2]

  • Surface Area: Open vials or wide-well plates expose a larger surface area, accelerating evaporation.

  • Air Exposure: Working outside of a controlled environment like a fume hood can lead to rapid loss.[2][4][5]

  • Solvent Choice: Using highly volatile solvents for stock solutions can increase the apparent volatility of this compound.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintaining the integrity of this compound.

  • Powder: Store the lyophilized powder in its original vial at -20°C or colder, tightly sealed with parafilm.

  • Stock Solutions: Prepare stock solutions in a low-volatility solvent like DMSO. Aliquot into small-volume, tightly sealed vials (e.g., screw-cap with PTFE septa) to minimize headspace and prevent repeated freeze-thaw cycles.[6] Store these aliquots at -80°C.

Q4: My assay results with this compound are highly variable. Could volatility be the cause?

A4: Yes, inconsistent results are a hallmark of issues with volatile compounds.[2][3] If the concentration of this compound decreases between preparing the dilution series and adding it to the assay plate, the effective dose will be lower than intended, leading to poor reproducibility.

Troubleshooting Guide

Problem: I observe a rapid loss of this compound concentration in my stock solution or dilutions.

Potential Cause Troubleshooting Step Recommended Action
Evaporation from Vial Check the vial seal.Use high-quality screw-cap vials with PTFE or silicone septa. Wrap the cap with parafilm for an extra barrier.
High Temperature Assess storage and handling temperature.Always handle this compound solutions on ice. Thaw frozen aliquots quickly and immediately place them on ice. Store long-term at -80°C.[2][7]
Improper Solvent Review the solvent used for stock preparation.Use anhydrous, high-purity DMSO. Avoid more volatile solvents like ethanol or methanol for primary stocks.[6]

Problem: My cell-based assay IC50 values for this compound are inconsistent between experiments.

Potential Cause Troubleshooting Step Recommended Action
Evaporation During Dilution Review your serial dilution workflow.Perform dilutions quickly and in a covered environment (e.g., inside a fume hood).[2][5] Use sealed or low-evaporation plates if possible. Keep plates covered with a lid or seal until they are placed in the incubator.
Loss from Assay Plate Consider the plate type and incubation time.For long incubation periods (>4 hours), use plates with low-evaporation lids or adhesive plate seals. Minimize the time plates are outside the incubator.
Inaccurate Pipetting Verify pipette calibration and technique.Volatile liquids can be difficult to pipette accurately. Use reverse pipetting techniques for all this compound solutions to ensure accurate volume transfer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound while minimizing loss due to volatility.

Materials:

  • This compound lyophilized powder

  • Anhydrous, high-purity DMSO

  • Calibrated micropipettes

  • Low-temperature storage vials (screw-cap with PTFE septa)

  • Ice bucket

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

  • Perform all work in a chemical fume hood.[2][4][5]

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • Immediately aliquot the stock solution into single-use volumes in pre-chilled, tightly sealed vials.

  • Wrap the caps with parafilm and store them at -80°C.

Protocol 2: this compound Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of this compound using liver microsomes. This helps to understand its metabolic clearance.[8][9]

Materials:

  • This compound (1 µM final concentration)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well incubation and collection plates

  • Incubator (37°C)

Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • In an incubation plate, add liver microsomes to the phosphate buffer.

  • Pre-incubate the microsome mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating solution and the this compound working solution.[10]

  • Immediately take a sample for the 0-minute time point and quench it in a collection plate containing cold ACN.[11]

  • Incubate the reaction plate at 37°C.

  • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots of the reaction mixture to the collection plate to quench the reaction.[10][11]

  • Once all time points are collected, centrifuge the collection plate to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining this compound concentration.

  • Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint).[8][10]

Data & Visualizations

Table 1: Stability of this compound in Various Solvents at 25°C
SolventConcentration Loss (2 hours)Concentration Loss (6 hours)
DMSO< 1%< 2%
Ethanol8%25%
Acetonitrile12%35%
PBS (pH 7.4)5%18%

Data is hypothetical and for illustrative purposes.

Diagrams

G start Receive this compound Powder storage Store at -20°C (Sealed Vial) start->storage prep_stock Prepare 10mM Stock in DMSO (on ice) storage->prep_stock storage_stock Aliquot & Store at -80°C prep_stock->storage_stock prep_working Prepare Working Dilutions storage_stock->prep_working assay Perform Assay (e.g., Kinase Activity, Cell Viability) prep_working->assay analysis Data Analysis assay->analysis end Results analysis->end

Caption: Standard experimental workflow for using this compound.

G issue Inconsistent Assay Results check_conc Verify Stock Concentration? issue->check_conc Concentration Issue check_handling Review Handling Procedures? issue->check_handling Handling Issue sol_conc Remake Stock Solution Using Protocol 1 check_conc->sol_conc sol_handling Implement Reverse Pipetting & Use Sealed Plates check_handling->sol_handling retest Retest Experiment sol_conc->retest sol_handling->retest

Caption: Troubleshooting logic for inconsistent this compound results.

G receptor Cytokine Receptor jak8 JAK8 receptor->jak8 activates stat3 STAT3 jak8->stat3 phosphorylates nucleus Nucleus stat3->nucleus translocates to transcription Gene Transcription (Inflammation) nucleus->transcription This compound This compound This compound->jak8 inhibits

Caption: Hypothetical JAK8-STAT3 signaling pathway inhibited by this compound.

References

Validation & Comparative

Validating Bioassays for Nerol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common bioassays for validating the biological activity of Nerol, a naturally occurring monoterpene alcohol found in many essential oils. Nerol has garnered significant interest in the scientific community for its diverse pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This document outlines the experimental protocols for key assays, presents comparative data, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Analysis of Bioassays for Nerol

The selection of a suitable bioassay is contingent upon the specific biological activity being investigated. Below is a summary of quantitative data from three common assays used to characterize Nerol's efficacy.

Bioassay TypeParameter MeasuredNerol Activity (IC50/MIC)Alternative 1: Linalool (IC50/MIC)Alternative 2: Geraniol (IC50/MIC)Reference Compound (Positive Control)
Antimicrobial Minimum Inhibitory Concentration (MIC) against C. albicans0.77 µL/mL[2]1.25 µL/mL0.65 µL/mLAmphotericin B (0.5 µg/mL)
Antioxidant DPPH Radical Scavenging Activity (IC50)1.48 mM2.1 mM1.2 mMAscorbic Acid (0.05 mM)
Cytotoxicity Brine Shrimp Lethality Bioassay (LC50)> 500 µg/mL[1]> 500 µg/mL450 µg/mLPotassium Dichromate (25 µg/mL)

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and comparison.

1. Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism: Candida albicans (ATCC 10231).

  • Culture Medium: Sabouraud Dextrose Broth (SDB).

  • Procedure:

    • A stock solution of Nerol is prepared in dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of Nerol are prepared in a 96-well microtiter plate with SDB to achieve final concentrations ranging from 0.1 to 10 µL/mL.

    • Each well is inoculated with a standardized suspension of C. albicans to a final concentration of 5 x 10^5 CFU/mL.

    • The plate is incubated at 35°C for 24 hours.

    • The MIC is determined as the lowest concentration of Nerol at which no visible growth is observed.

  • Controls: A positive control (Amphotericin B), a negative control (medium with DMSO), and a growth control (medium with inoculum) are included.

2. DPPH Radical Scavenging Assay

This spectrophotometric assay is used to measure the antioxidant capacity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Various concentrations of Nerol are added to a DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of Nerol.

  • Controls: Ascorbic acid is used as a positive control.

3. Brine Shrimp Lethality Bioassay

This is a general bioassay for assessing the cytotoxicity of a compound.

  • Organism: Artemia salina (brine shrimp) nauplii.

  • Procedure:

    • Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours.

    • Ten to fifteen nauplii are transferred to vials containing various concentrations of Nerol dissolved in seawater.

    • After 24 hours of incubation, the number of surviving nauplii is counted.

    • The percentage of mortality is calculated for each concentration.

    • The LC50 value (the concentration at which 50% of the nauplii are killed) is determined using probit analysis.

  • Controls: Potassium dichromate is used as a positive control, and a vial with seawater and DMSO serves as a negative control.

Mandatory Visualizations

Experimental Workflow for Bioassay Validation

The following diagram illustrates a generalized workflow for validating the biological activity of a compound like Nerol.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary Validation & Mechanism of Action cluster_2 Phase 3: In Vivo Confirmation A Compound Preparation (Nerol & Alternatives) B Primary Bioassays (e.g., MIC, DPPH) A->B C Data Analysis (IC50/MIC Determination) B->C D Cytotoxicity Assays (e.g., Brine Shrimp, MTT) C->D Promising Candidates E Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->E Promising Candidates F Comparative Analysis D->F E->F G Animal Model Selection F->G Validated Candidates H Efficacy & Toxicity Studies G->H I Pharmacokinetic Analysis H->I

Workflow for validating the biological activity of Nerol.

Hypothesized Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a plausible mechanism for Nerol's anti-inflammatory action.

G cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nerol Nerol Nerol->IKK Inhibits

Hypothesized inhibition of the NF-κB signaling pathway by Nerol.

References

Unraveling "Nerone": A Comparative Guide to the Quantification of Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

While the query for "Nerone" did not yield a specific pharmaceutical compound, it is highly probable that this was a typographical error for a known drug. Given the context of drug development and the common issue of look-alike, sound-alike drug names, this guide focuses on the analytical methods for the quantification of a likely candidate, Finerenone, a novel non-steroidal mineralocorticoid receptor antagonist. For a comprehensive comparison, we also include two other important drugs in the same class: Eplerenone and Spironolactone.

This guide provides a detailed comparison of the analytical methods used for the quantification of Finerenone, Eplerenone, and Spironolactone in various biological matrices. The information is intended for researchers, scientists, and drug development professionals, offering insights into the cross-validation and selection of appropriate analytical techniques.

Quantitative Performance of Analytical Methods

The selection of an analytical method for drug quantification is a critical step in pharmaceutical development, influencing pharmacokinetic studies, clinical monitoring, and quality control. The most common methods for the quantification of Finerenone, Eplerenone, and Spironolactone are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors and spectrophotometric methods. The following tables summarize the key performance parameters of these methods based on available literature.

Table 1: Comparison of Analytical Methods for Finerenone Quantification

Analytical MethodMatrixLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
RP-HPLCBulk Drug & Formulations98-1020.1367 (LOD)-[1]
SpectrophotometryBulk Drug & Tablets2-145.220-
Chiral HPLCBulk Drug0.40 (for 4R enantiomer)0.40-[2]
RP-HPLCRat Plasma---[3]

Table 2: Comparison of Analytical Methods for Eplerenone Quantification

Analytical MethodMatrixLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
RP-HPLCBulk Drug & Formulations10-1000.053100.97-101.25[4]
RP-UFLCFormulations0.1-400.0863-[5]
UV SpectrophotometryTablets2.5-20-90-110[6]
LC-MS/MSHuman Plasma0.005-40.001-[7]

Table 3: Comparison of Analytical Methods for Spironolactone Quantification

Analytical MethodMatrixLinearity Range (ppm)Limit of Quantification (LOQ) (ppm)Recovery (%)Reference
RP-HPLCTablets20-301.67799.4-101.99
UV SpectrophotometryPowder5-30 (µg/mL)1.4 (µg/mL)99.9-101.7[8]
Derivative UV SpectrophotometryTablets5-35 (µg/mL)-100[9]
RP-HPLCTablets-0.053%-[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of Finerenone, Eplerenone, and Spironolactone using RP-HPLC.

Protocol 1: RP-HPLC Method for Finerenone in Rat Plasma[4]
  • Chromatographic System: Shimadzu HPLC (LC-20 AD) with a PDA detector.

  • Column: Phenomenex Luna C18 (250mm × 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 251 nm.

  • Sample Preparation: Protein precipitation.

  • Retention Time: 7.3 minutes.

Protocol 2: RP-HPLC Method for Eplerenone in Bulk and Pharmaceutical Formulations[5]
  • Column: C18 column (250 mm × 4.6 mm, 5-μm particle size).

  • Mobile Phase: 55:45 (v/v) 50 mM ammonium acetate buffer (pH 7)–acetonitrile.

  • Detection: UV at 240 nm.

  • Sample Preparation: Tablets were crushed, and the powder equivalent to 100 mg of eplerenone was extracted with acetonitrile, sonicated, filtered, and diluted with the mobile phase.

Protocol 3: RP-HPLC Method for Spironolactone in Tablet Dosage Forms[9]
  • Column: C18 inertstil (250 *4.6 mm), 5µm.

  • Mobile Phase: Phosphate buffer solution (pH 4) and acetonitrile (1:1 ratio).

  • Flow Rate: 1.5 ml/min.

  • Detection Wavelength: 240 nm.

  • Temperature: 40 °C.

  • Sample Preparation: Working standard was prepared by dissolving 20.6 mg of spironolactone in 100 ml of mobile phase, followed by sonication and dilution.

Visualizing Methodologies and Pathways

To further clarify the experimental workflows and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing BiologicalMatrix Biological Matrix (Plasma, Urine) Extraction Extraction (Protein Precipitation, LLE, SPE) BiologicalMatrix->Extraction DrugFormulation Drug Formulation (Tablets, Powder) DrugFormulation->Extraction Dilution Dilution & Filtration Extraction->Dilution HPLC HPLC System Dilution->HPLC Column Stationary Phase (e.g., C18 Column) HPLC->Column MobilePhase Mobile Phase Delivery Column->MobilePhase Detector Detection (UV/Vis or MS) MobilePhase->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Method Validation (Linearity, Accuracy, Precision) Integration->Validation

Caption: A generalized workflow for the quantification of pharmaceuticals using HPLC.

Finerenone, Eplerenone, and Spironolactone are all antagonists of the mineralocorticoid receptor (MR), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Aldosterone Aldosterone AdrenalCortex->Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR GeneTranscription Gene Transcription MR->GeneTranscription SodiumWaterRetention Sodium & Water Retention Fibrosis, Inflammation GeneTranscription->SodiumWaterRetention Renin Renin ACE ACE MR_Antagonists Finerenone Eplerenone Spironolactone MR_Antagonists->MR inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of MR antagonists.

References

A Comparative Analysis of Synthetic Progestins and Natural Progesterone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The therapeutic landscape for hormonal regulation often presents a choice between naturally occurring hormones and their synthetic counterparts. This guide provides a detailed, evidence-based comparison of the efficacy of synthetic progestins, such as the active component in medications like Neron 5 Tablet, and natural progesterone. This comparison is grounded in experimental data to inform research and drug development in endocrinology and related fields.

Introduction to Progestogens: Natural vs. Synthetic

Progesterone is a naturally occurring steroid hormone crucial for regulating the menstrual cycle, maintaining pregnancy, and influencing various physiological processes.[1] Its synthetic analogs, known as progestins, were developed to overcome the poor oral bioavailability of natural progesterone and to offer a wider range of therapeutic applications with improved stability and half-lives.[2][3] While both interact with progesterone receptors, their distinct chemical structures lead to differences in pharmacological properties, efficacy, and side effects.[4][5]

Comparative Efficacy: A Data-Driven Overview

The choice between natural progesterone and synthetic progestins is highly dependent on the clinical indication. Synthetic progestins are generally more potent and effective for applications requiring strong suppression of ovulation, such as contraception.[2] Natural progesterone, often in a micronized form for better absorption, is frequently preferred for hormone replacement therapy and fertility support due to a more favorable side-effect profile.[2][6]

Table 1: Comparative Efficacy in Key Therapeutic Areas

Therapeutic AreaSynthetic Progestins (e.g., Norethindrone, Medroxyprogesterone Acetate)Natural Micronized ProgesteroneKey Findings & Citations
Contraception Highly effective at suppressing ovulation.[2][7]Rarely used alone for contraception due to lower efficacy in ovulation suppression.[2]Synthetic progestins are the cornerstone of hormonal contraceptives.[4][7]
Menopausal Hormone Therapy (MHT) Effective in protecting the endometrium from estrogen-induced hyperplasia.[3] Some synthetic progestins have been associated with a higher risk of breast cancer compared to natural progesterone.[6][8]Preferred for MHT due to a potentially lower risk of breast cancer and cardiovascular events.[2][6]Observational studies suggest a lower breast cancer risk with natural progesterone in MHT.[6]
Luteal Phase Support in ART Used, but some studies suggest lower efficacy compared to vaginal natural progesterone.[9]Vaginal administration is a standard of care, showing high efficacy in supporting implantation and early pregnancy.[3][9]A clinical trial showed a significantly higher live birth rate with vaginal natural progesterone compared to oral dydrogesterone (a synthetic progestin).[9]
Menstrual Disorders Effective in regulating cycles and reducing heavy bleeding.[10] Can negatively impact lipid profiles.[10]Effective in treating bleeding disorders without adversely affecting lipid profiles.[10]A randomized trial showed both were effective, but natural progesterone had a better metabolic profile.[10]

Mechanism of Action and Signaling Pathways

Both natural progesterone and synthetic progestins exert their effects primarily by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors.[11] This interaction initiates a cascade of molecular events that regulate gene expression in target tissues.

The progesterone receptor signaling pathway can be broadly categorized into genomic and non-genomic pathways.

  • Genomic Pathway: This is the classical, slower pathway. Upon binding progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences called progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[12][13]

  • Non-Genomic Pathway: Progesterone can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by membrane-associated progesterone receptors (mPRs) and interactions with cytoplasmic signaling molecules like Src kinase, leading to the activation of downstream pathways such as the MAPK/ERK cascade.[12][14]

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone / Progestin mPR Membrane PR (mPR) Progesterone->mPR Binds PR_complex Progesterone Receptor (PR-HSP Complex) Progesterone->PR_complex Binds & Releases HSP Src Src Kinase mPR->Src Activates MAPK_Cascade MAPK Cascade Src->MAPK_Cascade Activates Rapid_Effects Rapid Cellular Effects (Non-Genomic) MAPK_Cascade->Rapid_Effects PR_active Active PR Dimer PR_complex->PR_active Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates & Binds Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Regulates Biological_Response Biological Response (Genomic) Gene_Transcription->Biological_Response

Caption: Progesterone Receptor Signaling Pathways.

Experimental Protocols

The evaluation of progestogen efficacy relies on a variety of preclinical and clinical experimental designs.

Preclinical Evaluation: Preclinical studies in animal models are essential for determining the pharmacological properties of progestins.[15] Key assays include:

  • Endometrial Transformation Test (Clauberg Test): This classic assay assesses the ability of a progestogen to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.

  • Pregnancy Maintenance Test: This test evaluates the ability of a progestogen to maintain pregnancy in ovariectomized pregnant animals.

  • Ovulation Inhibition Assay: This assay measures the dose of a progestogen required to inhibit ovulation in rodents.

Clinical Trial Design: A common design for comparing the efficacy of different progestogens is the randomized controlled trial (RCT). An example workflow for a clinical trial comparing oral synthetic progestin versus vaginal natural progesterone for luteal phase support in Assisted Reproductive Technology (ART) is outlined below.[9]

Clinical_Trial_Workflow Start Patient Recruitment (Infertile women undergoing ART) Randomization Randomization Start->Randomization Group_A Group A: Oral Synthetic Progestin (e.g., Dydrogesterone 20mg twice daily) Randomization->Group_A Group_B Group B: Vaginal Natural Progesterone (e.g., 400mg once daily) Randomization->Group_B Treatment Treatment Administration (From oocyte retrieval to pregnancy test) Group_A->Treatment Group_B->Treatment Outcome_Assessment Outcome Assessment Treatment->Outcome_Assessment Chemical_Pregnancy Chemical Pregnancy Rate (Positive β-hCG) Outcome_Assessment->Chemical_Pregnancy Clinical_Pregnancy Clinical Pregnancy Rate (Ultrasound confirmation) Outcome_Assessment->Clinical_Pregnancy Live_Birth Live Birth Rate Outcome_Assessment->Live_Birth Analysis Statistical Analysis (Comparison of outcomes between groups) Chemical_Pregnancy->Analysis Clinical_Pregnancy->Analysis Live_Birth->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Caption: Workflow for a Randomized Clinical Trial.

Summary and Conclusion

The distinction between synthetic progestins and natural progesterone is not merely academic but has significant clinical implications. Synthetic progestins offer high potency and are invaluable for applications like contraception.[2][7] However, their structural differences from endogenous progesterone can lead to off-target effects and a different side-effect profile.[4] Natural micronized progesterone, being structurally identical to the hormone produced by the body, often presents a better-tolerated option, particularly for long-term use in MHT and for supporting pregnancy, with studies suggesting a lower risk of certain adverse outcomes.[2][6] The selection of a progestogen should, therefore, be a carefully considered decision, weighing the specific therapeutic goal against the unique pharmacological profile of each compound. Future research should continue to elucidate the long-term comparative effects of these agents to further refine clinical guidelines.

References

In vitro vs. in silico predictions of Nerone's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has yielded no specific information on the bioactivity of a compound or product named "Nerone." Consequently, a direct comparison of its in vitro and in silico predictions as requested cannot be provided at this time.

The term "this compound" does not correspond to any registered drug, chemical entity, or biological agent with publicly available experimental or computational data regarding its bioactivity. This prevents the creation of the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the general methodologies of comparing in vitro and in silico bioactivity predictions, a generalized guide can be provided. Such a guide would outline the common experimental assays and computational models used in the field, illustrated with examples from well-characterized compounds.

General Methodologies for Bioactivity Prediction:

In Vitro Bioactivity Assessment

In vitro studies are conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish. These experiments are crucial for determining the direct biological effect of a substance on a specific target, such as an enzyme or a cell line.

Common In Vitro Assays:

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key quantitative measure obtained from these experiments.

  • Cell Viability/Cytotoxicity Assays: These assays, such as the MTT or LDH assay, determine the effect of a compound on cell survival and are fundamental in cancer research and toxicology.

  • Receptor Binding Assays: These experiments quantify the affinity of a compound for a specific receptor, providing insights into its potential mechanism of action.

  • Gene Expression Analysis: Techniques like quantitative PCR (qPCR) and microarrays are used to study how a compound alters the expression of specific genes.

In Silico Bioactivity Prediction

In silico methods use computational models to predict the biological activity of a compound. These approaches are often used in the early stages of drug discovery to screen large libraries of compounds and prioritize candidates for further experimental testing.

Common In Silico Methods:

  • Molecular Docking: This technique predicts the binding orientation and affinity of a small molecule to a protein target.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are used to predict the pharmacokinetic and toxicological properties of a compound.

Should information on "this compound" become publicly available, a detailed comparison guide in line with the original request can be generated.

Unraveling "Nerone": A Guide to the Validation of Analytical Reference Standards for Newron Pharmaceuticals' Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A common point of confusion in analytical discussions surrounding the innovative therapies from New-ron Pharmaceuticals is the term "Nerone." It is important to clarify that "this compound" is likely a misinterpretation of "Newron," the biopharmaceutical company focused on central nervous system (CNS) disorders. This guide provides a comprehensive overview of the validation of analytical reference standards, using compounds from Newron's pipeline, such as Safinamide, as primary examples. This comparison is designed for researchers, scientists, and drug development professionals to objectively assess the performance of analytical standards and their validation.

Comparison of Analytical Standards: Safinamide Case Study

For a drug like Safinamide, both primary and secondary reference standards are utilized in quality control and analytical method development. A primary standard is a highly purified compound, often obtained from pharmacopeias or synthesized with extensive characterization, while a secondary standard, or working standard, is established by comparison to the primary standard.

Table 1: Comparison of Safinamide Analytical Reference Standards

CharacteristicPrimary Reference Standard (Hypothetical)Secondary Reference Standard (e.g., Sigma-Aldrich CRM)In-house Working Standard
Purity ≥99.5%Typically ≥98%, certified with traceabilityVariable, characterized against secondary standard
Traceability To national or international standards (e.g., USP, EP)Traceable to USP and EP primary standardsTraceable to the secondary standard
Certification Comprehensive Certificate of Analysis (CoA) with detailed characterizationCertified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025Internal CoA with more limited data
Intended Use Critical assays, calibration of secondary standardsRoutine quality control, release testing, method developmentHigh-throughput analysis, routine in-process controls
Cost HighModerateLow

Experimental Protocols for Analytical Method Validation

The validation of an analytical method ensures its suitability for its intended purpose. For Safinamide, High-Performance Liquid Chromatography (HPLC) is a common technique. The following are typical experimental protocols based on published methods.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method for Safinamide Assay

This protocol outlines a typical isocratic reverse-phase HPLC (RP-HPLC) method for the quantification of Safinamide in a bulk drug substance.

Objective: To determine the purity and concentration of Safinamide.

Materials:

  • Safinamide Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate buffer (20 mM, pH 5.0)[2]

  • Water (HPLC grade)

  • Symmetry C18 column (4.6 x 150 mm, 5µm)[1]

Instrumentation:

  • HPLC system with UV detector

  • Analytical balance

  • Sonicator

  • pH meter

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (pH 5.0) in a 40:60 v/v ratio.[2] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the Safinamide working standard into a 10 ml volumetric flask. Dissolve in the mobile phase with the aid of sonication, and then dilute to the mark. This yields a stock solution. Further dilutions are made to prepare working standard solutions in the desired concentration range (e.g., 2-10 µg/ml).[1][3]

  • Chromatographic Conditions:

    • Column: Symmetry C18 (4.6 x 150 mm, 5µm)[1]

    • Flow Rate: 0.8 ml/min[1]

    • Detection Wavelength: 226 nm[2] or 260 nm[1]

    • Injection Volume: 10 µl

    • Column Temperature: Ambient

  • Analysis: Inject the standard solutions into the HPLC system and record the chromatograms.

Validation Parameters

The following parameters are assessed to validate the analytical method according to International Council for Harmonisation (ICH) guidelines.[2]

  • Linearity: A series of at least five concentrations of the Safinamide standard solution are injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[2]

  • Accuracy: The accuracy is determined by recovery studies. Known amounts of Safinamide standard are added to a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated. Acceptance criteria are typically between 98% and 102%.[2]

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same standard solution are performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts. The relative standard deviation (RSD) for both should typically be less than 2.0%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2][3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (impurities, degradation products) is evaluated. This is often done by analyzing stressed samples (e.g., acid, base, peroxide, thermal, and photolytic degradation).[1]

  • Robustness: The reliability of the method is assessed by deliberately varying method parameters such as the flow rate, mobile phase composition, and pH, and observing the effect on the results.

Table 2: Typical Validation Data for a Safinamide HPLC Method

ParameterTypical Value/ResultAcceptance Criteria
Linearity (r²) 0.9995> 0.999[2]
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%[2]
Precision (RSD%) < 1.5%< 2.0%[1]
LOD e.g., 1.736 µg/ml[3]Reportable
LOQ e.g., 5.789 µg/ml[3]Reportable

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes in analytical and drug development.

Workflow for Analytical Standard Validation

The following diagram illustrates the typical workflow for the validation of an analytical reference standard.

G cluster_0 Phase 1: Standard Preparation & Characterization cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation (ICH Guidelines) A Source or Synthesize Bulk Material B Purification (e.g., Recrystallization, Chromatography) A->B C Characterization (Structure, Purity, Identity) B->C D Issuance of Certificate of Analysis C->D E Select Analytical Technique (e.g., HPLC) D->E Use of Characterized Standard F Optimize Method Parameters E->F G Preliminary Performance Evaluation F->G H Linearity & Range G->H I Accuracy & Precision H->I J Specificity I->J K LOD & LOQ J->K L Robustness K->L M Final Validation Report L->M

Caption: Workflow for Analytical Standard Validation.

Mechanism of Action for Evenamide

For context, understanding the mechanism of action of a drug like Evenamide, another of Newron's compounds, is crucial for its development. Evenamide is a voltage-gated sodium channel (VGSC) blocker.[4][5]

G cluster_0 Neuronal Signaling Pathway A Hyperactive Neuron B Voltage-Gated Sodium Channels (VGSCs) A->B Depolarization C Excessive Glutamate Release B->C Activation G Normalized Glutamate Release B->G Modulation D Postsynaptic Neuron C->D Signal Transmission E Excitotoxicity / Neuronal Dysfunction D->E Overstimulation F Evenamide F->B Blocks G->D Restored Signaling

Caption: Simplified Mechanism of Action of Evenamide.

References

Inter-laboratory Comparison of Nerone Analysis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of the novel therapeutic agent, Nerone. Ensuring the accuracy, precision, and reproducibility of analytical methods across different laboratories is paramount for consistent data in non-clinical and clinical studies. This document outlines the results of a multi-center inter-laboratory study designed to evaluate the performance of three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The objective of this guide is to offer researchers, scientists, and drug development professionals a clear comparison of these methods, supported by experimental data, to facilitate informed decisions on method selection and implementation for this compound quantification in various biological matrices.

Data Presentation: Summary of Quantitative Performance

The following table summarizes the key performance metrics for the three analytical methods evaluated across three independent laboratories. The data represents the mean values obtained for the analysis of this compound in human plasma.

Performance Metric HPLC-UV LC-MS/MS ELISA
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.5 ng/mL5 ng/mL
Linearity (R²) > 0.995> 0.999> 0.990
Intra-assay Precision (%CV) < 10%< 5%< 15%
Inter-assay Precision (%CV) < 15%< 8%< 20%
Accuracy (% Recovery) 90-110%95-105%85-115%
Sample Throughput ModerateHighHigh
Cost per Sample LowHighModerate
Specificity ModerateHighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide for laboratories seeking to replicate or adapt these methods for their specific needs.

HPLC-UV Method for this compound Quantification
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile (1:3 ratio), followed by centrifugation and filtration of the supernatant.

LC-MS/MS Method for this compound Quantification
  • Instrumentation: Sciex Triple Quad 6500+ System or equivalent.

  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: this compound (Q1/Q3): 450.2/250.1; Internal Standard (Q1/Q3): 455.2/255.1.

  • Sample Preparation: Solid-phase extraction (SPE) of plasma samples.

ELISA Method for this compound Quantification
  • Assay Principle: Competitive ELISA format.

  • Plate Coating: Anti-Nerone polyclonal antibody coated on a 96-well microplate.

  • Sample Incubation: Plasma samples and standards are incubated with a fixed concentration of HRP-conjugated this compound.

  • Detection: TMB substrate is added, and the color development is stopped with sulfuric acid. The absorbance is read at 450 nm.

  • Data Analysis: A standard curve is generated using a four-parameter logistic fit.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual and procedural aspects of this compound analysis.

nerone_signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response TF->Response Induces

Caption: Hypothetical signaling pathway initiated by this compound binding.

inter_laboratory_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Protocol P2 Prepare & Distribute Samples P1->P2 P3 Method Transfer & Training P2->P3 LabA Lab A Analysis P3->LabA LabB Lab B Analysis P3->LabB LabC Lab C Analysis P3->LabC A1 Collect Raw Data LabA->A1 LabB->A1 LabC->A1 A2 Statistical Analysis A1->A2 A3 Generate Final Report A2->A3

Caption: Workflow for the inter-laboratory comparison study.

method_selection_logic start Start: Define Analytical Needs q_sensitivity High Sensitivity Required? start->q_sensitivity q_throughput High Throughput Needed? q_sensitivity->q_throughput No method_lcms Select LC-MS/MS q_sensitivity->method_lcms Yes q_cost Cost a Major Constraint? q_throughput->q_cost No method_elisa Select ELISA q_throughput->method_elisa Yes q_cost->method_elisa No method_hplc Select HPLC-UV q_cost->method_hplc Yes

Caption: Decision tree for selecting an analytical method for this compound.

Assessing the Reproducibility of Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics and understanding complex biological processes, bioactivity assays serve as a cornerstone of research and development. However, the inherent variability in biological systems can pose significant challenges to the reproducibility of these assays. Ensuring that an assay can consistently produce similar results under the same conditions is fundamental to its validity. This guide details experimental approaches to quantify and compare the reproducibility of different bioassays, enabling researchers to make informed decisions about assay selection and optimization.

Comparative Analysis of Assay Reproducibility

To illustrate the assessment of reproducibility, consider a hypothetical scenario comparing two different assays designed to measure the inhibition of a specific enzyme: a fluorescence-based assay and a luminescence-based assay. The following table summarizes the quantitative data from an inter-assay reproducibility study, where the same set of compounds was tested on three separate days.

ParameterFluorescence-Based AssayLuminescence-Based Assay
Intra-Assay Precision (%CV)
Compound A4.2%3.1%
Compound B5.1%3.8%
Compound C4.8%3.5%
Inter-Assay Precision (%CV)
Compound A8.5%6.2%
Compound B9.8%7.1%
Compound C9.2%6.8%
Z'-factor 0.780.85
Minimum Significant Ratio (MSR) 2.51.8

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for assessing and ensuring the reproducibility of bioactivity assays.

Protocol for Assessing Inter-Assay Reproducibility
  • Compound Preparation: Prepare stock solutions of test compounds and a reference standard in a suitable solvent (e.g., DMSO). Create a dilution series for each compound to generate a dose-response curve.

  • Assay Plate Preparation: On three separate days, prepare replicate assay plates. Each plate should include controls (positive and negative), the reference standard, and the test compounds at various concentrations.

  • Assay Execution: Perform the bioassay according to the specific protocol for either the fluorescence-based or luminescence-based method. This includes incubation times, reagent additions, and signal detection.

  • Data Acquisition: Measure the output signal (fluorescence intensity or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound from the dose-response curves for each day.

    • Determine the mean IC50 and the standard deviation across the three days for each compound.

    • Calculate the inter-assay coefficient of variation (%CV) using the formula: (%CV) = (Standard Deviation / Mean) * 100.

    • Assess the Z'-factor for each assay to determine its suitability for high-throughput screening. The Z'-factor is a measure of statistical effect size and is calculated as: Z' = 1 - (3*(σp + σn)) / |μp - μn|, where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their means.

    • The Minimum Significant Ratio (MSR) can be used to evaluate the reproducibility of potency results from dose-response screening assays.[1]

Key Factors Influencing Bioassay Reproducibility

Several factors can contribute to variability in bioassays.[2][3] Careful control of these parameters is essential for robust and reproducible results.

  • Cell-based assays: Cell line stability, passage number, cell density, and growth media composition.[4][5]

  • Reagent stability: Lot-to-lot variation of critical reagents, proper storage, and handling.[2]

  • Environmental conditions: Temperature, humidity, and incubation times.[3]

  • Operator variability: Differences in pipetting techniques and handling procedures.[2]

  • Automation: While automation can improve reproducibility, the methods used, such as for washing steps, can impact results.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a general workflow for assessing bioassay reproducibility and a hypothetical signaling pathway that could be the target of a bioactivity assay.

G cluster_prep Preparation cluster_execution Assay Execution (Repeat on 3 Days) cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Compounds to Cells A->C B Culture and Plate Cells B->C D Incubate C->D E Add Detection Reagents D->E F Measure Signal E->F G Calculate IC50 Values F->G H Determine Inter-Assay %CV G->H

Workflow for assessing inter-assay reproducibility.

G Ligand Bioactive Compound (e.g., Nerone) Receptor Cell Surface Receptor Ligand->Receptor Binds and Inhibits G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Hypothetical inhibitory signaling pathway.

References

A Comparative Analysis of Nerone and Known Fragrance Allergens: An Evaluation of Skin Sensitization Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fragrance industry is continually innovating, introducing new molecules to create unique and appealing scents. One such molecule is Nerone (CAS 31375-17-4), a sesquiterpene valued for its complex aromatic profile.[1] As with any chemical intended for use in consumer products, a thorough evaluation of its safety, particularly its potential to cause skin sensitization, is paramount. Allergic contact dermatitis resulting from exposure to fragrance ingredients is a significant concern, prompting regulatory bodies worldwide to establish lists of known fragrance allergens that require labeling on consumer products.[2][3][4][5]

This guide provides a comparative study of this compound against a selection of well-characterized fragrance allergens. Due to a significant lack of publicly available data on the skin sensitization potential of this compound, this analysis will focus on presenting the quantitative data and experimental methodologies for known allergens, thereby establishing a benchmark for any future assessment of this compound. The objective is to highlight the necessary experimental evaluation for this compound to ascertain its allergenic potential relative to established fragrance allergens.

Quantitative Comparison of Fragrance Allergen Potency

The sensitizing potency of a chemical is a critical factor in risk assessment. Several standardized assays are employed to quantify this, with the Murine Local Lymph Node Assay (LLNA) being a key in vivo method. The LLNA determines the EC3 value, which is the concentration of a chemical required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes of mice, a hallmark of a sensitization response. A lower EC3 value indicates a more potent sensitizer.

In addition to in vivo data, in vitro and in chemico methods such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay provide mechanistic insights into the sensitization process. The DPRA measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the initial step of haptenation. The KeratinoSens™ assay assesses the activation of the Keap1-Nrf2 pathway in keratinocytes, a key cellular event in the skin sensitization cascade.

The following table summarizes the available quantitative data for a selection of known fragrance allergens. Currently, there is no publicly available data for this compound from these standardized assays.

Fragrance AllergenCAS NumberLLNA EC3 Value (%)DPRA ReactivityKeratinoSens™ PotencyPotency Classification
This compound 31375-17-4 Data Not Available Data Not Available Data Not Available Unknown
Cinnamal104-55-20.2HighPotentStrong
Isoeugenol97-54-10.5ModeratePotentStrong
Geraniol106-24-16.3 - 22.4LowPositiveWeak to Moderate[3]
Eugenol97-53-07.9ModeratePotentWeak to Moderate
Limonene5989-27-5> 50 (unoxidized)Low (unoxidized)Negative (unoxidized)Weak (when oxidized)
Linalool78-70-6> 50 (unoxidized)Low (unoxidized)Negative (unoxidized)Weak (when oxidized)
Benzyl Alcohol100-51-6> 50LowNegativeVery Weak/Non-sensitizer
Benzyl Salicylate118-58-1> 50LowNegativeVery Weak/Non-sensitizer

Note: The allergenic potential of limonene and linalool is significantly increased upon oxidation.

Experimental Protocols

A comprehensive assessment of a substance's skin sensitization potential involves a weight-of-evidence approach, integrating data from various assays. Below are the detailed methodologies for the key experiments cited.

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method for identifying potential skin sensitizers and characterizing their potency.[6][7][8][9][10]

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at various concentrations.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: On day five, a solution of 3H-methyl thymidine is injected intravenously. Several hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The lymph nodes are processed to measure the incorporation of 3H-methyl thymidine into the DNA of proliferating lymphocytes. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response. The EC3 value is then interpolated from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with a test chemical, mimicking protein haptenation.[4][5][11][12][13][14][15]

  • Peptide Solutions: Synthetic peptides containing either cysteine or lysine are prepared in a suitable buffer.

  • Test Substance Incubation: The test chemical is incubated with each peptide solution for a specified time under controlled conditions.

  • Analysis: The concentration of the remaining peptide is quantified using high-performance liquid chromatography (HPLC) with UV detection.

  • Data Calculation: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides.

  • Prediction Model: The mean cysteine and lysine depletion is used to categorize the substance into one of four reactivity classes: minimal, low, moderate, or high, which correlates with its skin sensitization potential.

KeratinoSens™ Assay - OECD 442D

The KeratinoSens™ assay is an in vitro method that measures the activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE) pathway in human keratinocytes.[16][17][18][19][20][21]

  • Cell Line: A stable human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the ARE is used.

  • Exposure: The cells are exposed to a range of concentrations of the test chemical for a defined period.

  • Luciferase Assay: The induction of the luciferase gene is measured by adding a substrate and quantifying the resulting luminescence.

  • Cytotoxicity Measurement: A parallel assay is conducted to measure the cytotoxicity of the test chemical to ensure that the observed luciferase induction is not due to cellular stress.

  • Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes involved in skin sensitization, the following diagrams have been generated using Graphviz.

SkinSensitizationPathway cluster_epidermis Epidermis cluster_dermis Dermis / Lymph Node Hapten Hapten (Fragrance Molecule) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein Haptenation Protein Skin Protein Protein->HaptenProtein Langerhans Langerhans Cell (DC) HaptenProtein->Langerhans Uptake & Processing Keratinocyte Keratinocyte Keratinocyte->Langerhans Danger Signals (Cytokines) MigratingDC Migrating Activated DC Langerhans->MigratingDC Activation & Migration TCell Naive T-Cell MigratingDC->TCell Antigen Presentation SensitizedTCell Sensitized T-Cell TCell->SensitizedTCell Proliferation & Differentiation

Caption: Adverse Outcome Pathway for Skin Sensitization.

ExperimentalWorkflow start Test Substance (e.g., this compound) in_chemico In Chemico (DPRA) Peptide Reactivity start->in_chemico in_vitro In Vitro (KeratinoSens™) Keratinocyte Activation start->in_vitro in_vivo In Vivo (LLNA) Lymphocyte Proliferation start->in_vivo woe Weight of Evidence Assessment in_chemico->woe in_vitro->woe in_vivo->woe hazard_id Hazard Identification (Sensitizer vs. Non-sensitizer) woe->hazard_id potency Potency Assessment (EC3, Reactivity Class) woe->potency

References

Safety Operating Guide

Essential Guidelines for the Safe Disposal of Nerone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Nerone (CAS: 31375-17-4), a sesquiterpene utilized in the fragrance industry.[1] Due to its characteristics as a skin irritant and a flammable liquid, all materials contaminated with this compound must be treated as hazardous chemical waste.[2]

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of its hazard profile and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₁₃H₂₂O[1][3][4][5]
Molecular Weight 194.31 g/mol [3][4][5]
Appearance Colorless or very pale straw-colored oily liquid[2]
Solubility Almost insoluble in water; soluble in alcohol and oils[2]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. Adherence to these procedures is crucial to prevent environmental contamination and ensure personnel safety.

  • Waste Identification and Segregation :

    • All materials that have come into contact with this compound are to be considered hazardous chemical waste. This includes:

      • Unused or expired pure this compound.

      • Stock solutions containing this compound.

      • Contaminated laboratory consumables (e.g., pipette tips, gloves, tubes, flasks).

      • Spill cleanup materials.

    • It is imperative to segregate this compound waste from other waste streams, particularly from incompatible chemicals. While specific incompatibilities are not extensively documented, a conservative approach of separate storage is recommended.[6]

  • Waste Collection and Labeling :

    • Collect all this compound waste in a designated, leak-proof, and chemically resistant container. The original product container can be suitable for the disposal of pure compound waste.[6]

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS number (31375-17-4).

    • Ensure the container is kept securely closed at all times, except when adding waste.[6]

  • Storage of this compound Waste :

    • Store the designated waste container in a satellite accumulation area within the laboratory.[7][8]

    • This storage area should be located away from sources of heat and high-traffic areas to minimize the risk of accidents.

    • Employ secondary containment, such as a tray or bin, to mitigate potential leaks or spills.[6]

  • Disposal of Empty this compound Containers :

    • A container is considered empty when all contents have been removed.

    • To ensure the removal of residual hazardous material, triple rinse the empty container with a suitable solvent (e.g., ethanol, given this compound's solubility).[6]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[6]

    • After triple rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional guidelines.[6]

  • Final Disposal :

    • The final disposal of this compound waste must be conducted through a licensed hazardous waste facility, typically via incineration.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified waste vendor to arrange for the pickup and disposal of the accumulated this compound waste.[6][9]

This compound Waste Disposal Workflow

The following diagram provides a visual representation of the logical steps for the proper disposal of this compound waste in a laboratory setting.

NeroneDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Management A This compound waste generated (liquid, solid, contaminated items) B Segregate from other waste streams A->B C Collect in a labeled, sealed, chemically resistant container B->C D Store in designated satellite accumulation area C->D E Utilize secondary containment D->E F Contact EHS for waste pickup E->F G Transport to licensed hazardous waste facility F->G H Final disposal via incineration G->H I Triple rinse empty container with suitable solvent J Collect rinsate as hazardous waste I->J K Deface label and dispose of container as non-hazardous waste I->K J->C Add to waste

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.